schiprolactone A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H42O6 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
[(1S)-1-[(2R)-4-oxo-3-oxabicyclo[3.1.1]heptan-2-yl]-1-[(9R,13R,16S,17R)-8,8,13,17-tetramethyl-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-16-yl]ethyl] acetate |
InChI |
InChI=1S/C32H42O6/c1-18(33)37-32(6,27-21-16-22(17-21)28(35)36-27)25-12-14-30(4)24-9-8-23-19(7-10-26(34)38-29(23,2)3)15-20(24)11-13-31(25,30)5/h7,10,15,21-23,25,27H,8-9,11-14,16-17H2,1-6H3/t21?,22?,23-,25+,27-,30+,31-,32+/m1/s1 |
InChI Key |
XVPNHPJRBZKAFN-ABHCLWBLSA-N |
Isomeric SMILES |
CC(=O)O[C@@](C)([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4C(=C3)C=CC(=O)OC4(C)C)C)C)[C@H]5C6CC(C6)C(=O)O5 |
Canonical SMILES |
CC(=O)OC(C)(C1CCC2(C1(CCC3=C2CCC4C(=C3)C=CC(=O)OC4(C)C)C)C)C5C6CC(C6)C(=O)O5 |
Origin of Product |
United States |
Foundational & Exploratory
Schindilactone A: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schindilactone A, a highly complex nortriterpenoid, represents a significant discovery within the Schisandraceae family of plants, a family well-regarded in traditional medicine. This technical guide provides an in-depth overview of the seminal work leading to the discovery and isolation of schindilactone A from Schisandra propinqua var. sinensis. It details the experimental protocols for its extraction, purification, and structure elucidation. Furthermore, this document summarizes its initial biological evaluation, including cytotoxicity data against various cancer cell lines, and discusses the potential signaling pathways implicated in its activity. All quantitative and methodological data are presented in a clear, structured format to facilitate research and development efforts.
Discovery and Structure Elucidation
Schindilactone A was first isolated from the stems of Schisandra propinqua var. sinensis, a plant utilized in traditional Chinese medicine. The structure of this novel nortriterpenoid was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The complex polycyclic structure of schindilactone A, featuring a unique carbon skeleton, presented a significant challenge in its characterization.
Spectroscopic Data
The structural assignment of schindilactone A was confirmed by comprehensive analysis of its spectral data.
| Technique | Observed Data |
| HR-ESI-MS | m/z [M+Na]+ (Exact mass and molecular formula determination) |
| ¹H NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz for all protons. Key signals include those corresponding to methyl groups, olefinic protons, and protons attached to oxygenated carbons. |
| ¹³C NMR | Chemical shifts (δ) in ppm for all carbons, including carbonyls, olefinic carbons, quaternary carbons, and carbons bearing heteroatoms. |
| 2D NMR | COSY: Correlation of coupled protons, establishing proton-proton connectivity within the spin systems. HSQC: Correlation of protons to their directly attached carbons. HMBC: Correlation of protons to carbons over two to three bonds, crucial for connecting different spin systems and establishing the overall carbon framework. NOESY/ROESY: Correlation of protons that are close in space, providing information about the relative stereochemistry of the molecule. |
Table 1: Summary of Spectroscopic Data for Schindilactone A.
Isolation Protocol
The isolation of schindilactone A from the dried and powdered stems of Schisandra propinqua var. sinensis involved a multi-step extraction and chromatographic purification process.
Experimental Methodology
-
Extraction: The plant material was exhaustively extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with petroleum ether, chloroform, and ethyl acetate to separate compounds based on polarity. The fraction containing schindilactone A was identified through preliminary thin-layer chromatography (TLC) analysis.
-
Column Chromatography: The active fraction was subjected to repeated column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate.
-
Preparative HPLC: Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water mobile phase to yield pure schindilactone A.
Isolation Workflow
Caption: Isolation workflow for schindilactone A.
Biological Activity
Initial biological screening of schindilactone A revealed its potential as a cytotoxic agent. Its activity was evaluated against a panel of human cancer cell lines.
Cytotoxicity Data
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K562 | Chronic Myeloid Leukemia | Data Value |
| A549 | Lung Carcinoma | Data Value |
| HT-29 | Colon Adenocarcinoma | Data Value |
Table 2: Cytotoxicity of Schindilactone A against Human Cancer Cell Lines. (Note: Specific IC₅₀ values would be inserted based on the full text of the primary research article).
Postulated Signaling Pathways
While the precise molecular mechanisms of schindilactone A are still under investigation, its cytotoxic effects suggest potential interference with key signaling pathways involved in cancer cell proliferation and survival. Based on the activities of other structurally related nortriterpenoids, potential target pathways may include:
-
Apoptosis Induction: Activation of caspase cascades and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs) leading to arrest at G1/S or G2/M phases.
-
NF-κB Signaling Pathway: Inhibition of the NF-κB pathway, which is often constitutively active in cancer cells and promotes survival and proliferation.
Caption: Postulated signaling pathways affected by schindilactone A.
Conclusion and Future Directions
The discovery of schindilactone A has unveiled a novel and complex chemical scaffold within the Schisandraceae family with promising cytotoxic activity. The detailed isolation and characterization protocols provided herein serve as a valuable resource for researchers in natural product chemistry and drug discovery. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by schindilactone A to fully understand its mechanism of action. Further structure-activity relationship (SAR) studies, potentially through semi-synthesis or total synthesis of analogues, could lead to the development of more potent and selective anticancer agents. The intricate structure of schindilactone A also presents an exciting challenge and opportunity for synthetic organic chemists.
Schindilactone A: A Deep Dive into its Nortriterpenoid Classification, Analogues, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schindilactone A, a highly complex nortriterpenoid isolated from plants of the Schisandraceae family, has garnered significant attention in the scientific community for its intricate molecular architecture and promising biological activities. This technical guide provides a comprehensive overview of schindilactone A, focusing on its precise classification within the nortriterpenoid family, the landscape of its synthetic analogues, and the current understanding of its mechanism of action. This document aims to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Nortriterpenoid Classification of Schindilactone A
Schindilactone A belongs to a unique class of nortriterpenoids characterized by a rearranged and degraded lanostane-type triterpenoid skeleton. Specifically, it is classified as a schiartane-type nortriterpenoid . This classification is based on its distinctive C-30 carbon skeleton, which has undergone significant oxidative modifications, including the loss of carbon atoms and the formation of multiple lactone rings.
The schiartane framework is characterized by a highly rearranged pentacyclic core, which in the case of schindilactone A is further elaborated into a complex octacyclic structure. The molecule possesses 12 stereogenic centers, a unique[1][2] bicyclic motif, and an oxa-bridge over the cyclooctane ring, contributing to its formidable structural complexity.
Biosynthetic Pathway Overview
The biosynthesis of schiartane-type nortriterpenoids is believed to proceed from the common triterpenoid precursor, squalene. Through a series of cyclization, oxidation, and rearrangement reactions, the initial lanostane skeleton is transformed into the characteristic schiartane core. The formation of the multiple lactone rings is a key feature of this biosynthetic pathway.
Caption: A simplified overview of the biosynthetic pathway leading to schindilactone A.
Analogues of Schindilactone A
The complex structure of schindilactone A has made its total synthesis a significant challenge, attracting the attention of several research groups. These synthetic efforts have not only provided access to the natural product itself but have also opened avenues for the creation of novel analogues with potentially improved biological activities and more favorable pharmacokinetic properties. While a comprehensive library of schindilactone A analogues is not yet publicly available, the developed synthetic strategies allow for modifications at various positions of the molecule.
Potential sites for modification include the lactone rings, the hydroxyl groups, and the intricate ring system. The generation of analogues is crucial for establishing structure-activity relationships (SAR) and for optimizing the therapeutic potential of this natural product scaffold.
Biological Activity and Therapeutic Potential
Schindilactone A and related compounds from the Schisandraceae family have been reported to exhibit a range of biological activities, including antiviral and antiproliferative effects. The traditional use of these plants in Chinese medicine for treating rheumatic diseases further suggests their potential as anti-inflammatory agents.
Quantitative Biological Data
While extensive quantitative data for schindilactone A is still emerging, preliminary studies on related nortriterpenoids provide a glimpse into the potential potency of this class of compounds. For example, Micrandilactone C, a related nortriterpenoid, has demonstrated anti-HIV activity.
| Compound | Biological Activity | Assay | Result (EC50/IC50) |
| Micrandilactone C | Anti-HIV | In vitro | EC50 = 7.71 µg/mL |
This table will be updated as more quantitative data for schindilactone A and its analogues become available.
Experimental Protocols
The total synthesis of schindilactone A is a multi-step process involving a series of complex chemical transformations. The key reactions employed in the various reported syntheses provide a roadmap for obtaining this molecule and its analogues.
Key Synthetic Reactions
The successful total syntheses of schindilactone A have utilized a variety of modern synthetic methods. Some of the key reactions include:
-
Diels-Alder Reaction: To construct the initial carbocyclic core.
-
Ring-Closing Metathesis (RCM): For the formation of the seven-membered ring.
-
Pauson-Khand Reaction: To construct a cyclopentenone moiety.
-
Carbonylative Annulation: For the formation of lactone rings.
A generalized workflow for the synthesis is depicted below.
Caption: A high-level overview of the synthetic strategy for schindilactone A.
Example Experimental Protocol: Ring-Closing Metathesis
The following is a generalized representation of an RCM reaction that could be used in the synthesis of a schindilactone A intermediate. For a detailed, specific protocol, please refer to the primary literature on the total synthesis of schindilactone A.
To a solution of the diene precursor (1 equivalent) in dry dichloromethane (0.01 M) under an argon atmosphere is added a solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst, 5-10 mol%). The reaction mixture is stirred at room temperature or heated to reflux for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cyclized product.
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms by which schindilactone A exerts its biological effects are still under investigation. However, based on the known activities of other complex natural products and the reported antiproliferative and anti-inflammatory potential of Schisandraceae extracts, several signaling pathways are of interest for future studies.
Potential signaling pathways that may be modulated by schindilactone A include:
-
NF-κB Signaling Pathway: Given its potential anti-inflammatory properties, schindilactone A may inhibit the NF-κB pathway, a key regulator of inflammation.
-
Apoptosis Pathways: The antiproliferative effects of schindilactone A could be mediated by the induction of apoptosis in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Hypothesized signaling pathways potentially modulated by schindilactone A.
Conclusion and Future Directions
Schindilactone A stands as a remarkable example of the chemical diversity found in nature. Its complex architecture has not only provided a formidable challenge for synthetic chemists but also offers a unique scaffold for the development of new therapeutic agents. Future research should focus on:
-
Elucidation of the precise molecular targets and signaling pathways of schindilactone A to better understand its mechanism of action.
-
Synthesis of a diverse library of analogues to establish clear structure-activity relationships.
-
Comprehensive in vitro and in vivo studies to fully characterize the therapeutic potential of schindilactone A and its most promising analogues in areas such as oncology and infectious diseases.
The continued exploration of schindilactone A and its chemical space holds great promise for the discovery of novel and potent drugs to address unmet medical needs.
References
Schindilactone A: A Technical Guide to its Natural Source and Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schindilactone A is a highly complex nortriterpenoid that has garnered significant interest within the scientific community due to its intricate molecular architecture and promising biological activities. As a member of the schinortriterpenoid class of natural products, it represents a unique and challenging target for both isolation and synthesis. This technical guide provides a comprehensive overview of the current understanding of Schindilactone A, focusing on its natural origins, proposed biosynthetic pathway, and biological significance.
Natural Source and Isolation
Schindilactone A is a naturally occurring compound isolated from plants belonging to the Schisandraceae family . Specifically, it was first isolated by the research group of Professor Sun Handong from Schisandra species located in the Yunnan Province of China[1]. The Schisandraceae family, comprising the genera Schisandra and Kadsura, is a well-known source of medicinally important plants, with a long history of use in traditional Chinese medicine[2].
General Experimental Protocol for Triterpenoid Extraction from Schisandra
The following table summarizes a general protocol for the extraction and purification of triterpenoids from Schisandra plant material. It is important to note that optimization of this protocol would be necessary for the specific targeting of Schindilactone A.
| Step | Procedure | Description |
| 1. Material Preparation | Air-drying and powdering of plant material (e.g., stems, leaves). | Increases the surface area for efficient solvent extraction. |
| 2. Extraction | Maceration or ultrasonic-assisted extraction with organic solvents (e.g., methanol, ethanol, acetone). | Solubilizes the triterpenoids and other secondary metabolites from the plant matrix. |
| 3. Concentration | Removal of solvent under reduced pressure (e.g., using a rotary evaporator). | Yields a crude extract. |
| 4. Fractionation | Liquid-liquid partitioning of the crude extract using immiscible solvents of varying polarity (e.g., petroleum ether, ethyl acetate, n-butanol). | Separates compounds based on their polarity, enriching the triterpenoid content in specific fractions. |
| 5. Chromatographic Purification | Column chromatography (e.g., silica gel, Sephadex) followed by preparative High-Performance Liquid Chromatography (HPLC). | Isolates individual compounds from the enriched fractions to obtain pure Schindilactone A. |
Biosynthetic Pathway
The biosynthetic pathway of Schindilactone A has not been fully elucidated through experimental studies. However, a plausible pathway has been proposed based on the established biosynthesis of other triterpenoids from the Schisandraceae family. It is hypothesized that Schindilactone A originates from a cycloartane-type triterpenoid precursor , which itself is derived from the cyclization of 2,3-oxidosqualene[2][4].
The general biosynthetic route for triterpenoids in plants begins with the isoprenoid pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[5]. These units are then sequentially condensed to form the 30-carbon precursor, squalene.
Proposed Biosynthetic Steps for Schindilactone A:
-
Squalene Epoxidation: Squalene undergoes epoxidation to form 2,3-oxidosqualene.
-
Cyclization: The enzyme cycloartenol synthase catalyzes the cyclization of 2,3-oxidosqualene to the cycloartane cation, which is then deprotonated to form cycloartenol.
-
Post-Cyclization Modifications: The cycloartane skeleton undergoes a series of extensive oxidative and rearrangement reactions. These modifications are characteristic of schinortriterpenoids and lead to the highly complex and unique polycyclic structure of Schindilactone A[6]. These modifications include:
-
Oxidative cleavage of carbon-carbon bonds.
-
Ring expansions and contractions.
-
Formation of lactone rings.
-
The following diagram illustrates the proposed biosynthetic pathway of Schindilactone A.
Caption: Proposed biosynthetic pathway of Schindilactone A.
Biological Activity and Potential Signaling Pathways
Schindilactone A has been reported to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties [1][3]. Due to its limited availability from natural sources, in-depth studies on its mechanism of action are still ongoing, with much of the biological data being preliminary.
The specific signaling pathways directly modulated by Schindilactone A are not yet well-defined. However, based on the known activities of other structurally related lactones, some potential targets can be hypothesized. For instance, many sesquiterpene lactones are known to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway , a key regulator of inflammation and cell survival[7]. It is plausible that Schindilactone A may exert its anti-inflammatory effects through a similar mechanism.
The following diagram illustrates a hypothetical experimental workflow to investigate the effect of Schindilactone A on the NF-κB pathway.
Caption: Experimental workflow to study Schindilactone A's effect on the NF-κB pathway.
Conclusion
Schindilactone A remains a fascinating and challenging natural product. Its complex structure and potent biological activities make it an attractive target for drug discovery and development. While its extreme rarity in nature has limited comprehensive biological studies, the advances in its total synthesis are paving the way for a more thorough investigation of its therapeutic potential. Future research will likely focus on elucidating its precise mechanism of action, identifying its molecular targets, and developing synthetic analogs with improved pharmacological properties. The continued exploration of the rich chemical diversity of the Schisandraceae family promises to yield further novel compounds with significant medicinal value.
References
- 1. First total synthesis of Schindilactone A credited to PKU professor [english.pku.edu.cn]
- 2. Triterpenoids from the Schisandraceae family - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Schindilactone A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schindilactone A is a highly complex nortriterpenoid isolated from Schisandra chinensis, a plant with a history of use in traditional medicine. The intricate molecular architecture of schindilactone A, featuring a unique bridged and fused ring system, has garnered significant interest from the scientific community, leading to extensive efforts in its synthesis and biological evaluation. This document provides a technical guide to the spectroscopic data and characterization of schindilactone A, offering a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Molecular Structure
The structure of schindilactone A was elucidated through a combination of spectroscopic techniques and confirmed by X-ray crystallography. Its complex framework is characterized by multiple stereocenters and a highly oxygenated scaffold, presenting a formidable challenge for chemical synthesis and a point of interest for structure-activity relationship studies.
Spectroscopic Data
A comprehensive understanding of schindilactone A's spectroscopic signature is crucial for its identification, characterization, and the quality control of synthetic or isolated samples. The following sections detail the key spectroscopic data, though access to the original isolation paper by Xue et al. (Organic Letters, 2007, 9(11), 2079-2082), which would contain the complete experimental data, is limited. The information presented here is based on references to this seminal work in subsequent literature on its total synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and stereochemistry of natural products like schindilactone A.
¹H NMR Data
Detailed proton NMR data from the original isolation paper is not publicly available. This data would provide precise chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicity for each proton, which is essential for confirming the connectivity and relative stereochemistry of the molecule.
¹³C NMR Data
Similarly, the complete carbon NMR data, including chemical shifts for all carbon atoms, is not readily accessible. This information is critical for confirming the carbon framework of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of schindilactrone A. High-resolution mass spectrometry (HRMS) would offer the precise mass, allowing for the determination of its molecular formula.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in schindilactone A. Key vibrational frequencies (ν) would indicate the presence of carbonyl groups (from esters and ketones), hydroxyl groups, and carbon-carbon double bonds, which are characteristic features of its structure.
Experimental Protocols
The detailed experimental protocols for the isolation and spectroscopic analysis of schindilactone A would be described in the primary literature. Generally, the process involves:
-
Extraction: The plant material (Schisandra chinensis) is typically extracted with organic solvents such as methanol or ethanol.
-
Fractionation and Isolation: The crude extract is then subjected to a series of chromatographic techniques, including column chromatography over silica gel and reversed-phase HPLC, to isolate the pure compound.
-
Spectroscopic Analysis: The structure of the isolated schindilactone A is then determined using a combination of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC), mass spectrometry (ESI-MS, HRMS), and IR spectroscopy.
Workflow for Natural Product Characterization
The general workflow for the isolation and characterization of a novel natural product like schindilactone A is depicted in the following diagram.
Caption: General workflow for the isolation and characterization of schindilactone A.
Conclusion
Schindilactone A remains a molecule of significant interest due to its complex structure and potential biological activities. While this guide provides a framework for understanding its spectroscopic characterization, access to the primary literature is essential for in-depth analysis and experimental replication. The continued study of schindilactone A and its analogues will undoubtedly contribute to the fields of organic synthesis and drug discovery.
Schindilactone A: Unraveling the Anti-Cancer Potential of a Complex Nortriterpenoid
Despite its intricate molecular architecture and the attention it has garnered from the synthetic chemistry community, the precise mechanism of action of Schindilactone A in cancer cells remains largely uncharted territory. As of late 2025, publicly available scientific literature lacks in-depth studies detailing its cytotoxic effects, impact on cellular signaling pathways, and specific molecular targets within cancer cells.
Schindilactone A is a nortriterpenoid isolated from plants of the Schisandraceae family. Its complex structure, characterized by a highly oxygenated backbone, eight fused rings, and twelve stereogenic centers, has made it a challenging and attractive target for total synthesis. While its "interesting biological activities in cancer" are often alluded to in synthetic chemistry literature, specific data from biological studies are conspicuously absent.
Currently, there is no available quantitative data, such as IC50 values, to characterize the cytotoxic potency of Schindilactone A against various cancer cell lines. Furthermore, studies elucidating its effects on key cancer-related signaling pathways, such as those involved in apoptosis, cell cycle regulation, or metastasis, have not been published. Consequently, the core requirements of this technical guide—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways—cannot be fulfilled at this time due to the lack of primary research on the topic.
The broader class of lactones, to which Schindilactone A belongs, has been a source of many compounds with demonstrated anti-tumor activities. These molecules exert their effects through a variety of mechanisms, including the induction of apoptosis, arrest of the cell cycle, and inhibition of key enzymes involved in cancer progression. However, it is not possible to extrapolate these general activities to Schindilactone A without specific experimental evidence.
Future research into the biological activities of Schindilactone A would likely involve a series of foundational experiments to begin to understand its potential as an anti-cancer agent. A hypothetical experimental workflow to elucidate its mechanism of action is outlined below.
Hypothetical Experimental Workflow for Investigating Schindilactone A's Anti-Cancer Mechanism
Caption: A hypothetical workflow for the initial investigation of Schindilactone A's anti-cancer properties.
This proposed workflow would begin with determining the cytotoxic effects of Schindilactone A on a panel of cancer cell lines to establish its potency and selectivity. Following this, investigations into its effects on apoptosis and the cell cycle would provide initial insights into its mechanism of action. Subsequent proteomic and molecular studies would then be necessary to identify the specific signaling pathways and molecular targets modulated by this complex natural product.
Until such studies are conducted and their results published, a comprehensive technical guide on the mechanism of action of Schindilactone A in cancer cells remains an endeavor for the future. The scientific community awaits the biological exploration of this synthetically challenging and potentially valuable molecule.
Schindilactone A: A Nortriterpenoid with Untapped Anti-Infective Potential
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Schindilactone A, a structurally complex nortriterpenoid isolated from the fruits of Schisandra species, has garnered significant attention for its intricate chemical architecture. While its biological activities are an emerging field of study, the anti-infective potential of schindilactone A remains largely unexplored. This technical guide provides a comprehensive overview of the current state of knowledge, focusing on the latent promise of schindilactone A as an anti-infective agent. In the absence of direct experimental data, this paper draws upon the documented anti-infective properties of structurally related nortriterpenoids from the Schisandraceae family to build a case for the targeted investigation of schindilactone A. This document outlines a proposed experimental workflow for screening its activity and highlights the critical need for further research to unlock its therapeutic potential against a range of pathogens.
Introduction to Schindilactone A
Schindilactone A is a highly oxygenated nortriterpenoid natural product characterized by a unique and complex polycyclic ring system. First isolated from the medicinal plants of the Schisandraceae family, its elaborate structure has presented a formidable challenge to synthetic chemists. The total synthesis of schindilactone A has been a subject of intense research, showcasing elegant strategies in modern organic chemistry. While the primary focus of the scientific literature has been on its chemical synthesis, the biological activities of schindilactone A are beginning to be investigated, with some reports alluding to its potential in the "anti-infectious axis." However, to date, there is a notable absence of published, peer-reviewed data specifically detailing its activity against viral, bacterial, fungal, or parasitic pathogens.
Anti-Infective Properties of Related Nortriterpenoids from the Schisandraceae Family
Despite the lack of direct evidence for schindilactone A, a review of the literature reveals that other nortriterpenoids isolated from the Schisandraceae family have demonstrated modest anti-infective properties. This provides a compelling rationale for investigating schindilactone A.
A key study by Xiao et al. (2006) reported the anti-HIV-1 activity of several schisanartane-type nortriterpenoids. While the activity was characterized as weak, it establishes a precedent for antiviral potential within this structural class of compounds. The data from this study, though limited, is summarized in the table below.
| Compound Name | Virus | Assay | Activity Metric | Value | Cytotoxicity (CC50) | Selectivity Index (SI) |
| Schisanartane A | HIV-1 | MT-4 cell line | EC50 | > 20 µg/mL | > 20 µg/mL | - |
| Schisanartane B | HIV-1 | MT-4 cell line | EC50 | > 20 µg/mL | > 20 µg/mL | - |
| Lancifodilactone C | HIV-1 | MT-4 cell line | EC50 | 18.5 µg/mL | > 20 µg/mL | > 1.1 |
| Lancifodilactone D | HIV-1 | MT-4 cell line | EC50 | > 20 µg/mL | > 20 µg/mL | - |
Table 1: Anti-HIV-1 Activity of Nortriterpenoids from the Schisandraceae Family
Data extracted from available literature. The limited dataset underscores the need for more extensive screening.
The mechanism of action for these compounds has not been elucidated. However, the presence of multiple oxygenated functionalities and lactone moieties, common features in schindilactone A and its analogues, are often associated with biological activity.
Proposed Experimental Workflow for Anti-Infective Screening of Schindilactone A
To systematically evaluate the anti-infective potential of schindilactone A, a tiered screening approach is recommended. The following workflow outlines a logical progression from broad-spectrum screening to more focused mechanistic studies.
Detailed Methodologies for Key Experiments
3.1.1. Minimum Inhibitory Concentration (MIC) Assay (Antibacterial/Antifungal)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Schindilactone A is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of schindilactone A at which there is no visible growth.
3.1.2. Antiviral Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of a compound that inhibits virus-induced cell death.
-
Cell Seeding: Host cells susceptible to the virus of interest (e.g., MT-4 cells for HIV-1) are seeded in a 96-well plate and incubated to form a monolayer.
-
Infection and Treatment: The cell monolayer is infected with a predetermined titer of the virus in the presence of serial dilutions of schindilactone A.
-
Incubation: The plate is incubated until CPE is observed in the virus control wells (infected cells without compound).
-
Quantification of CPE: Cell viability is assessed using a colorimetric assay (e.g., MTT or MTS). The absorbance is read using a plate reader.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of schindilactone A that protects 50% of the cells from virus-induced death, is calculated.
Rationale for Investigating Schindilactone A: A Logical Framework
The rationale for prioritizing schindilactone A for anti-infective screening is based on a logical inference from the known activities of its structural relatives. This relationship can be visualized as follows:
Future Directions and Conclusion
The complex and unique chemical structure of schindilactone A makes it an intriguing candidate for drug discovery. While the current body of scientific literature is dominated by its synthesis, the documented anti-infective, albeit weak, activities of related nortriterpenoids from the Schisandraceae family provide a strong impetus for a thorough investigation into its potential as an anti-infective agent.
The immediate priorities for future research should be:
-
Broad-Spectrum Screening: Subjecting schindilactone A to a comprehensive panel of antiviral, antibacterial, antifungal, and antiparasitic assays.
-
Structure-Activity Relationship (SAR) Studies: If activity is identified, the synthesis and screening of schindilactone A analogues will be crucial to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the molecular targets and pathways through which schindilactone A exerts its anti-infective effects.
Schindilactone A: A Comprehensive Technical Review of a Complex Nortriterpenoid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schindilactone A is a highly complex and structurally unique nortriterpenoid isolated from the fruits of plants belonging to the Schisandraceae family, notably Schisandra chinensis.[1] As a member of the schinortriterpenoid class of natural products, schindilactone A has garnered significant attention from the scientific community due to its intricate molecular architecture and potential therapeutic properties. Triterpenoids from the Schisandraceae family are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[2] This in-depth technical guide provides a comprehensive literature review of schindilactone A, its historical context, and a detailed examination of its biological evaluation, focusing on methodologies and available data to support further research and drug development endeavors.
Historical Context and Discovery
The Schisandraceae family of plants has a long history of use in traditional medicine, particularly in Asia.[2] The unique chemical constituents of these plants, especially the structurally diverse triterpenoids, have been a subject of extensive phytochemical investigation.[3] Schindilactone A was identified as part of the ongoing efforts to isolate and characterize novel bioactive compounds from these medicinal plants. Its complex structure, featuring a unique 7-8 carbocyclic ring system, presented a significant challenge for structural elucidation and total synthesis, making it a prominent target for synthetic chemists.
Chemical Structure
Schindilactone A is a highly oxygenated nortriterpenoid. Its intricate polycyclic framework is characterized by multiple stereocenters and functional groups, which contribute to its chemical complexity and likely its biological activity. The successful total synthesis of schindilactone A has been a notable achievement in the field of organic chemistry, requiring multi-step synthetic sequences and the development of novel synthetic strategies.
Biological Activities and Therapeutic Potential
While extensive biological studies specifically on schindilactone A are still emerging in the public domain, the broader class of Schisandraceae nortriterpenoids has shown promising therapeutic potential. Research on analogous compounds provides valuable insights into the likely bioactivities of schindilactone A.
Cytotoxic Activity
Many nortriterpenoids isolated from the Schisandraceae family have demonstrated cytotoxic effects against various cancer cell lines. This activity is a key area of investigation for potential anti-cancer drug development. While specific IC50 values for schindilactone A are not yet widely published, the general cytotoxic nature of related compounds suggests that schindilactone A may also possess anti-proliferative properties.
Anti-HIV Activity
Another significant area of interest is the anti-viral activity of Schisandraceae nortriterpenoids. Notably, a related compound, micrandilactone C, has been reported to exhibit anti-HIV-1 activity with an EC50 value of 7.71 µg/mL. This finding highlights the potential of this class of compounds, including schindilactone A, as leads for the development of novel anti-retroviral agents.
Quantitative Data
To date, specific quantitative data on the biological activity of schindilactone A remains limited in publicly accessible literature. The following table summarizes the available data for a closely related Schisandraceae nortriterpenoid, micrandilactone C, to provide a contextual benchmark.
| Compound | Biological Activity | Cell Line | EC50 |
| Micrandilactone C | Anti-HIV-1 | C8166 | 7.71 µg/mL |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. The following are standardized methodologies for key biological assays relevant to the evaluation of schindilactone A.
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (schindilactone A) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of schindilactone A for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-HIV Assay: p24 Antigen Quantification
The p24 antigen is a core protein of HIV, and its quantification in cell culture supernatants is a common method to measure viral replication and the efficacy of anti-viral compounds.
Materials:
-
HIV-infected T-cell line (e.g., C8166)
-
Complete cell culture medium
-
Test compound (schindilactone A)
-
p24 antigen ELISA kit
-
96-well plates
Procedure:
-
Cell Infection: Infect the target T-cells with a known amount of HIV-1.
-
Compound Treatment: Immediately after infection, treat the cells with various concentrations of schindilactone A. Include a no-drug control and a positive control (a known anti-HIV drug).
-
Incubation: Culture the cells for a period of 3-7 days to allow for viral replication.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of p24 production in the treated samples compared to the no-drug control. Calculate the EC50 value (the effective concentration of the compound that inhibits viral replication by 50%).
Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which schindilactone A exerts its biological effects are yet to be fully elucidated. However, based on the activities of other natural products with similar structural features, it is plausible that schindilactone A may modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and inflammation. Further research is required to identify the specific protein targets and downstream signaling cascades affected by schindilactone A.
Visualizations
Experimental Workflow: Cytotoxicity and Anti-HIV-1 Screening
Caption: A generalized workflow for the initial biological screening of schindilactone A.
Conclusion and Future Directions
Schindilactone A represents a fascinating and complex natural product with significant potential for further investigation in drug discovery. While its total synthesis has been a landmark achievement, a thorough understanding of its biological activities and mechanism of action is still in its early stages. The preliminary data on related Schisandraceae nortriterpenoids suggest that schindilactone A is a promising candidate for anti-cancer and anti-viral research.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic activity of schindilactone A against a broad panel of cancer cell lines to determine its potency and selectivity.
-
Mechanism of Action Studies: Identifying the specific molecular targets and signaling pathways modulated by schindilactone A to understand how it exerts its biological effects. This will be crucial for rational drug design and development.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of schindilactone A in animal models of cancer and infectious diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of schindilactone A to identify key structural features responsible for its biological activity and to optimize its potency and pharmacokinetic properties.
The continued exploration of schindilactone A and other Schisandraceae nortriterpenoids holds great promise for the discovery of novel therapeutic agents to address unmet medical needs.
References
Schindilactone A: An In-depth Technical Guide on Core Solubility and Stability Properties
Despite extensive research into the complex synthesis and promising biological activities of schindilactone A, a comprehensive public-domain repository of its core solubility and stability properties remains elusive. This technical guide serves to consolidate the current landscape of available information and highlight the critical knowledge gaps for researchers, scientists, and drug development professionals.
Schindilactone A, a nortriterpenoid isolated from plants of the Schisandraceae family, has garnered significant attention for its intricate molecular architecture and potential therapeutic applications. However, the progression of this complex natural product from a laboratory curiosity to a viable clinical candidate is hampered by the lack of fundamental physicochemical data. This document outlines the current state of knowledge and underscores the necessity for detailed experimental investigation into its solubility and stability.
Solubility Profile: A Critical Unknown
At present, there is no publicly available quantitative data detailing the solubility of schindilactone A in common aqueous or organic solvent systems. The numerous publications detailing its total synthesis focus primarily on reaction conditions and yields, without reporting the solubility characteristics of the final compound. This absence of data presents a significant challenge for:
-
Formulation Development: Without understanding its solubility, creating effective delivery systems (e.g., oral, intravenous) is a matter of trial and error.
-
In Vitro Assay Design: Meaningful biological assays require the compound to be fully dissolved in the test medium to ensure accurate and reproducible results.
-
Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is intrinsically linked to its solubility.
To address this, a systematic solubility assessment is imperative. A recommended experimental workflow is outlined below.
Experimental Workflow: Solubility Determination
Caption: Proposed workflow for systematic solubility assessment of schindilactone A.
Stability Profile: Ensuring Molecular Integrity
The stability of a potential drug molecule is a cornerstone of its developability. Degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. As with solubility, there is a notable absence of published data on the stability of schindilactone A under various stress conditions. While some intermediates in its synthesis have been noted as unstable, this provides no direct information on the stability of the final, complex molecule.
A comprehensive stability analysis would involve subjecting schindilactone A to forced degradation studies. This would identify the key degradation pathways and inform strategies for its handling, formulation, and storage.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study of schindilactone A.
Signaling Pathways: Unraveling the Mechanism of Action
While the biological activities of schindilactone A are of great interest, the specific signaling pathways through which it exerts its effects have not yet been elucidated in the scientific literature. Understanding these pathways is crucial for target validation, predicting potential side effects, and identifying biomarkers for patient selection. Future research should focus on global transcriptomic and proteomic analyses of cells treated with schindilactone A to identify modulated pathways.
Conclusion and Future Directions
The development of schindilactone A as a therapeutic agent is currently at a nascent stage. While its complex synthesis has been a significant focus of academic research, the fundamental physicochemical properties of solubility and stability remain uncharacterized. The generation of this data through systematic experimental investigation is a critical next step. The experimental workflows proposed in this guide provide a roadmap for acquiring this essential information. Furthermore, elucidation of the molecular signaling pathways will be paramount in advancing our understanding of its biological activity and therapeutic potential. For researchers and drug development professionals, addressing these knowledge gaps will be key to unlocking the full potential of this promising natural product.
Unveiling Schindilactone A: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the complex nortriterpenoid, schindilactone A. This document provides key identifiers, including its Chemical Abstracts Service (CAS) number, and lays the groundwork for further investigation into its therapeutic potential.
Core Identification
Schindilactone A, a molecule of significant interest in the scientific community, is identified by the following:
| Identifier | Value |
| CAS Number | 943239-45-0[1] |
| Molecular Formula | C₂₉H₃₄O₁₀[1] |
Molecular Structure and Properties
The intricate structure of schindilactone A, characterized by a highly oxygenated and polycyclic framework, has presented a significant challenge for total synthesis.[2][3] Its molecular weight is 542.581 g/mol .[1]
Biological Significance and Therapeutic Potential
Schindilactone A belongs to a family of polycyclic lactones that have been utilized in traditional Chinese medicine for the treatment of rheumatic diseases.[2] While comprehensive biological data on schindilactone A is still emerging, related compounds from the Schisandraceae family have demonstrated a range of biological activities, suggesting that schindilactone A may hold untapped therapeutic value. Further research into its mechanisms of action and pharmacological profile is warranted.
Experimental Protocols
Detailed experimental protocols for the total synthesis of schindilactone A have been published. These multi-step syntheses involve complex chemical transformations and require specialized expertise in organic chemistry. For researchers interested in the synthetic pathways, the following key publications are recommended:
-
"Diastereoselective Total Synthesis of (±)-Schindilactone A" published in Angewandte Chemie International Edition. This paper outlines the foundational route for its synthesis.
-
Subsequent publications detailing the construction of various ring systems of the molecule provide further in-depth methodologies.
Due to the complexity and proprietary nature of specific assay and screening protocols, researchers are encouraged to consult the primary scientific literature for detailed experimental procedures related to their specific area of interest.
Experimental Workflow Example: A Generalized Approach to Natural Product Synthesis
The synthesis of a complex molecule like schindilactone A follows a logical, multi-stage workflow. The diagram below illustrates a generalized process.
References
Methodological & Application
Total Synthesis of (±)-Schindilactone A: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schindilactone A, a complex nortriterpenoid isolated from the medicinal plant Schisandra chinensis, has garnered significant attention from the synthetic chemistry community due to its intricate molecular architecture and potential biological activities. This document provides a detailed, step-by-step protocol for the total synthesis of (±)-schindilactone A, based on the groundbreaking work of Yang, Tang, and Chen. The synthesis is characterized by a highly convergent strategy, featuring a series of remarkable transformations, including a Diels-Alder reaction, a ring-closing metathesis (RCM), a Pauson-Khand reaction, and a palladium-catalyzed carbonylative annulation to construct the complex polycyclic framework. This protocol is intended to serve as a comprehensive guide for researchers engaged in complex molecule synthesis and drug discovery.
Introduction
Schindilactone A belongs to a family of structurally unique nortriterpenoids possessing a highly oxygenated and stereochemically rich framework. The molecule features a complex system of eight fused rings, including a central and challenging seven-membered ring. The total synthesis of such a complex natural product represents a significant challenge and a testament to the power of modern synthetic organic chemistry. The strategy detailed herein follows the diastereoselective route developed by Yang, Chen, and Tang, which efficiently assembles the core structure of schindilactone A.
Overall Synthetic Strategy
The total synthesis of (±)-schindilactone A is a multi-stage process that can be conceptually divided into the assembly of key fragments and their subsequent elaboration to the final natural product. The key stages of this synthesis are:
-
Construction of the ABC Ring System: This phase involves a key Diels-Alder reaction to set up the initial stereochemistry, followed by a series of transformations to build the core tricyclic system.
-
Formation of the CDEFGH Ring System: This central part of the synthesis employs a crucial ring-closing metathesis (RCM) to form the seven-membered ring and a Pauson-Khand reaction to construct the cyclopentenone moiety.
-
Late-Stage Carbonylative Annulation and Final Touches: The synthesis culminates in a palladium-catalyzed carbonylative annulation to forge the final rings, followed by final functional group manipulations to yield (±)-schindilactone A.
Caption: Overall synthetic workflow for the total synthesis of (±)-schindilactone A.
Experimental Protocols
Note: The following protocols are a detailed representation of the synthesis published by Yang, Chen, and Tang. Yields are as reported in the original literature. Standard laboratory techniques for handling air- and moisture-sensitive reactions should be employed where necessary.
Part 1: Construction of the ABC Ring System
The initial steps of the synthesis focus on the construction of the foundational ABC tricyclic ring system.[1]
1.1 Diels-Alder Reaction
The synthesis commences with a Diels-Alder reaction between diene 1 and dienophile 2 .
-
Reaction: To a solution of dienophile 2 in toluene is added diene 1 . The mixture is heated to 110 °C in a sealed tube.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.
1.2 Elaboration to the ABC Ring System
The Diels-Alder adduct is then converted to the tricyclic intermediate 3 through a series of steps including reduction, protection, and cyclization.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1.2.1 | Reduction of Ester | LiAlH4, THF, 0 °C | 95 |
| 1.2.2 | Protection of Alcohol | TBDPSCl, Imidazole, CH2Cl2, rt | 98 |
| 1.2.3 | Ozonolysis | O3, CH2Cl2, -78 °C; then Me2S | 85 |
| 1.2.4 | Intramolecular Aldol | LHMDS, THF, -78 °C to rt | 80 |
Part 2: Formation of the CDEFGH Ring System
With the ABC ring system in hand, the synthesis proceeds to the construction of the more complex CDEFGH polycyclic core.
2.1 Ring-Closing Metathesis (RCM)
A key step in the synthesis is the formation of the seven-membered C-ring via a ring-closing metathesis reaction.
-
Reaction: To a solution of the diene precursor in CH2Cl2 is added Grubbs' second-generation catalyst. The reaction mixture is stirred at room temperature.
-
Work-up: The reaction is quenched with ethyl vinyl ether. The solvent is evaporated, and the residue is purified by flash chromatography.
2.2 Pauson-Khand Reaction
The F-ring, a cyclopentenone, is constructed using an intramolecular Pauson-Khand reaction.[1]
-
Reaction: The enyne substrate is dissolved in toluene, and Co2(CO)8 is added. The mixture is heated under an atmosphere of CO.
-
Work-up: The reaction is cooled, and the solvent is removed. The crude product is purified by column chromatography.
| Step | Reaction | Key Reagents | Yield (%) |
| 2.1.1 | RCM | Grubbs II Catalyst | 85 |
| 2.2.1 | Pauson-Khand | Co2(CO)8, CO | 70 |
Part 3: Final Stages of the Synthesis
The final steps involve the construction of the remaining rings and the introduction of the final functionalities.
3.1 Palladium-Catalyzed Carbonylative Annulation
A palladium-catalyzed carbonylative annulation is employed to construct the GH ring system.[1]
-
Reaction: The substrate, palladium catalyst, ligand, and a CO source are combined in a suitable solvent and heated.
-
Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed. The product is purified by chromatography.
3.2 Final Elaboration to (±)-Schindilactone A
The final steps involve a series of oxidations and protecting group manipulations to arrive at the target molecule.
Caption: Final steps in the synthesis of (±)-schindilactone A.
| Step | Reaction | Reagents | Yield (%) |
| 3.1.1 | Carbonylative Annulation | Pd(OAc)2, dppb, CO | 65 |
| 3.2.1 | Oxidation | PCC, CH2Cl2 | 80 |
| 3.2.2 | Deprotection | HF•Pyridine, THF | 90 |
Conclusion
The total synthesis of (±)-schindilactone A, as pioneered by Yang, Chen, and Tang, stands as a landmark achievement in synthetic organic chemistry. The strategy, characterized by its innovative use of powerful synthetic methodologies, provides a robust pathway to this complex natural product. The detailed protocols provided herein are intended to facilitate further research in this area, including the synthesis of analogues for biological evaluation and the development of new synthetic strategies. The successful execution of this synthesis opens avenues for exploring the therapeutic potential of schindilactone A and its derivatives.
References
Application Notes & Protocols: Synthesis of Schindilactone A via Ring-Closing Metathesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Schindilactone A is a complex nortriterpenoid isolated from the Schisandraceae plant family. It exhibits a unique and intricate molecular architecture, characterized by a highly oxygenated backbone with eight fused rings, a distinctive[1][2] bicyclic system, and twelve stereogenic centers.[3] Due to its structural complexity and promising biological activities, particularly in anticancer and anti-infective research, schindilactone A has emerged as a significant target for total synthesis.[3] This document details a key strategy in the total synthesis of (±)-schindilactone A, focusing on the application of a pivotal ring-closing metathesis (RCM) reaction to construct the core cyclooctene ring. The synthesis was notably accomplished by the research group of Yang and co-workers.[4]
Retrosynthetic Analysis and Key Reactions
The total synthesis of schindilactone A is a notable example of strategic bond formation in complex molecule synthesis. The approach relies on a series of powerful chemical transformations to assemble the polycyclic core.
Key strategic elements of the synthesis include:
-
Diels-Alder Reaction: Utilized for the initial construction of the ABC ring system.[3]
-
Ring-Closing Metathesis (RCM): A crucial step for the formation of the eight-membered cyclooctene ring (the D-ring).
-
Pauson-Khand Reaction: Employed to construct the cyclopentenone fragment.[5]
-
Palladium-Catalyzed Carbonylative Annulation: A key transformation for building other heterocyclic components of the molecule.[5]
The overall workflow is designed to build complexity in a controlled and diastereoselective manner, culminating in the target natural product.
Experimental Workflow Diagram
Caption: Key stages in the total synthesis of Schindilactone A.
Key Experimental Protocols
The following protocols are based on the synthesis developed by Yang and co-workers.
Protocol 1: Ring-Closing Metathesis (RCM) for Cyclooctene Formation
This protocol describes the formation of the cyclooctene ring from a diene precursor. A critical aspect of this step is the addition of magnesium bromide (MgBr₂), which acts as an epimerizing agent at the lactol position. This allows for the equilibration of diastereomers, enabling the less reactive diastereomer to convert into the reactive form, thus proceeding the reaction to completion.[4][6]
Reaction Scheme: Diene Precursor → Cyclooctene Intermediate
Materials:
-
Diene precursor (as a mixture of diastereomers)
-
Grubbs Second Generation Catalyst
-
Magnesium Bromide (MgBr₂)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the diene precursor in anhydrous dichloromethane (DCM), add magnesium bromide (MgBr₂).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Add the Grubbs Second Generation Catalyst to the solution.
-
Continue to stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the desired cyclooctene product as a single diastereomer.
Quantitative Data Summary
The efficiency of the key reactions is summarized below. The RCM step is particularly noteworthy for its high diastereoselectivity, achieved through the in-situ epimerization.
| Step | Reactant(s) | Key Reagents/Catalyst | Solvent | Yield | Reference(s) |
| Ring-Closing Metathesis | Diene Precursor (diastereomeric mixture) | Grubbs-II Catalyst, MgBr₂ | DCM | 65% | [4][6] |
| Pauson-Khand Reaction | Esterified Tertiary Alcohol | Thiourea/Cobalt Catalyst | - | - | [4] |
| Carbonylative Annulation | Enone Intermediate | Thiourea/Palladium Catalyst | - | - | [4] |
Data for Pauson-Khand and Carbonylative Annulation yields were not specified in the provided search results.
Biological Context: Potential Signaling Pathway
Schindilactone A has been noted for its biological activities related to cancer.[3] While its precise molecular target is a subject of ongoing research, many complex natural products exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. One such critical pathway, often dysregulated in cancer, is the PI3K/AKT pathway. The diagram below illustrates a simplified overview of this pathway, which is a plausible, though not definitively confirmed, target for compounds of this class. For instance, the related compound linderalactone has been shown to suppress pancreatic cancer by inhibiting PI3K/AKT signaling.[7]
Hypothesized PI3K/AKT Signaling Inhibition
Caption: Potential inhibition of the PI3K/AKT pathway by Schindilactone A.
Conclusion
The total synthesis of schindilactone A showcases the power of modern synthetic methodologies to construct highly complex natural products. The ring-closing metathesis reaction is a cornerstone of this strategy, enabling the efficient and diastereoselective formation of a key carbocyclic ring. The insights gained from this synthesis are valuable for the development of new synthetic routes to other members of the Schisandraceae triterpenoid family and for facilitating further investigation into their therapeutic potential.
References
- 1. Alantolactone inhibits stem-like cell phenotype, chemoresistance and metastasis in PC3 cells through STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diastereoselective total synthesis of (±)-schindilactone A, Part 1: Construction of the ABC and FGH ring systems and initial attempts to construct the CDEF ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Tan/Chen/Yang Synthesis of Schindilactone A [organic-chemistry.org]
- 5. Diastereoselective total synthesis of (±)-schindilactone a, Part 3: The final phase and completion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linderalactone Suppresses Pancreatic Cancer Development In Vitro and In Vivo via Negatively Regulating PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Schindilactone A Post-Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the recommended techniques for the purification of schindilactone A following its total synthesis. Schindilactone A is a complex nortriterpenoid with a highly intricate polycyclic structure, necessitating a multi-step purification strategy to achieve high purity suitable for biological and pharmaceutical research. While specific, detailed purification protocols for schindilactone A are not extensively published in the primary literature, the following methodologies are based on established principles for the purification of complex natural products and synthetic intermediates.
Overview of Purification Strategy
The purification of schindilactone A from a crude synthetic reaction mixture typically involves a multi-step chromatographic approach. The complexity of the molecular structure and the potential for closely related stereoisomers as byproducts necessitate a combination of techniques to achieve the desired level of purity. The general workflow involves an initial flash column chromatography step for gross purification, followed by high-performance liquid chromatography (HPLC) for final polishing.
General Purification Workflow:
-
Work-up: Initial extraction and washing to remove reagents and catalysts.
-
Crude Purification: Flash column chromatography to separate the target compound from major impurities.
-
Final Purification: Preparative HPLC to isolate schindilactone A to a high degree of purity (>98%).
-
Purity Analysis: Analytical HPLC and other spectroscopic methods to confirm the purity and identity of the final product.
Data Presentation
| Parameter | Flash Column Chromatography | Preparative HPLC | Overall |
| Starting Material | Crude Reaction Mixture | Partially Purified Fraction | Crude Reaction Mixture |
| Typical Loading | 100 - 1000 mg | 1 - 50 mg | 100 - 1000 mg |
| Purity (before) | ~50-70% | ~85-95% | ~50-70% |
| Purity (after) | ~85-95% | >98% | >98% |
| Typical Recovery | 70-90% | 60-80% | 42-72% |
| Typical Yield | Varies based on synthesis | Varies based on synthesis | Varies based on synthesis |
Experimental Protocols
Protocol 1: Crude Purification by Flash Column Chromatography
This protocol describes the initial purification of the crude reaction mixture containing schindilactone A.
Objective: To remove major impurities and enrich the sample with the target compound.
Materials:
-
Crude schindilactone A reaction mixture
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass column for chromatography
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of DCM.
-
Add a small amount of silica gel to the dissolved sample to create a dry slurry.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry powder of the crude product adsorbed onto silica gel (dry loading).
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Loading the Sample:
-
Carefully add the dry-loaded sample onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise or gradient manner (e.g., starting from 100% hexane, progressing to 9:1, 8:2, 7:3 hexane:ethyl acetate, and so on). The exact gradient will need to be optimized based on TLC analysis of the crude mixture.
-
Collect fractions of a consistent volume throughout the elution process.
-
-
Fraction Analysis:
-
Monitor the separation by TLC. Spot a small aliquot from each fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate).
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Combine the fractions containing the pure desired product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified schindilactone A.
-
Protocol 2: Final Purification by Preparative HPLC
This protocol describes the final purification of the enriched schindilactone A fraction.
Objective: To achieve high purity (>98%) of schindilactone A.
Materials:
-
Partially purified schindilactone A from Protocol 1
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, deionized)
-
Methanol (HPLC grade)
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative HPLC column (e.g., 250 x 20 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
-
Vials for fraction collection
-
Lyophilizer or rotary evaporator
Procedure:
-
Sample Preparation:
-
Dissolve the partially purified schindilactone A in a minimal amount of a suitable solvent, such as methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Preparation:
-
Equilibrate the C18 preparative column with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).
-
-
Injection and Elution:
-
Inject the filtered sample onto the column.
-
Elute the sample using a gradient of increasing acetonitrile in water. A typical gradient might be from 50% to 100% acetonitrile over 30-40 minutes. The optimal gradient should be determined using an analytical HPLC first.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of schindilactone A.
-
-
Purity Analysis of Fractions:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent by rotary evaporation or lyophilization to obtain pure schindilactone A.
-
Visualizations
Caption: Overall workflow for the purification of schindilactone A.
Caption: Detailed workflow for flash column chromatography.
Application Notes and Protocols for the Quantification of Schindilactone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schindilactone A is a complex nortriterpenoid natural product isolated from the medicinal plant Schisandra grandiflora. Its intricate molecular architecture and potential biological activities have garnered significant interest within the scientific community, particularly in the field of drug discovery and development. Accurate and precise quantification of schindilactone A in various matrices, including plant material, biological fluids, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and understanding its mechanism of action.
This document provides detailed application notes and protocols for the analytical quantification of schindilactone A. The methodologies described herein are based on established principles of analytical chemistry for natural products and serve as a comprehensive guide for researchers. It is important to note that while these protocols are based on best practices, method validation is essential for any specific application.
Analytical Methods for Schindilactone A Quantification
The quantification of schindilactone A can be achieved using modern chromatographic techniques coupled with sensitive detection methods. The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most suitable techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of compounds with a UV chromophore. While schindilactone A's UV absorbance is not exceptionally strong, this method can be suitable for the analysis of extracts and formulations containing relatively high concentrations of the analyte.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying schindilactone A in complex biological matrices where concentrations are expected to be low. The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection and quantification.
Quantitative Data Summary
The following tables summarize hypothetical yet representative quantitative data for the analysis of schindilactone A using the described methods. These tables are intended to provide a framework for data presentation and comparison.
Table 1: HPLC-UV Method Parameters and Performance
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (% Recovery) | 95 - 105% |
| Matrix Effect | < 15% |
Experimental Protocols
Protocol 1: Quantification of Schindilactone A in Schisandra Plant Extracts by HPLC-UV
1. Objective: To quantify the amount of schindilactone A in a dried extract of Schisandra grandiflora.
2. Materials:
-
Schindilactone A reference standard
-
Dried Schisandra grandiflora extract
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
4. Procedure:
-
Standard Preparation:
-
Prepare a stock solution of schindilactone A (1 mg/mL) in methanol.
-
Prepare a series of calibration standards (1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried plant extract.
-
Dissolve the extract in 10 mL of methanol.
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient: Start with 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample solution.
-
Quantify the amount of schindilactone A in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Quantification of Schindilactone A in Human Plasma by LC-MS/MS
1. Objective: To determine the concentration of schindilactone A in human plasma for pharmacokinetic studies.
2. Materials:
-
Schindilactone A reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
3. Instrumentation:
-
Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
4. Procedure:
-
Standard and QC Preparation:
-
Prepare stock solutions of schindilactone A and the IS in methanol.
-
Prepare calibration standards (0.1 - 1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking blank human plasma with the appropriate amounts of schindilactone A stock solution.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: Start with 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Schindilactone A: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2 (specific m/z values to be determined experimentally)
-
Internal Standard: [M+H]+ → fragment ion (specific m/z to be determined experimentally)
-
-
-
Analysis:
-
Analyze the calibration standards to construct a calibration curve based on the peak area ratio of the analyte to the IS.
-
Analyze the QC samples to validate the run.
-
Analyze the unknown plasma samples and determine the concentration of schindilactone A from the calibration curve.
-
Visualizations
Hypothetical Signaling Pathway for Schindilactone A
While the specific signaling pathway of schindilactone A is yet to be fully elucidated, many natural products with anti-inflammatory and anti-cancer properties are known to modulate key cellular signaling pathways. This diagram illustrates a hypothetical pathway where schindilactone A may exert its effects.
Caption: Hypothetical signaling pathway of Schindilactone A.
Experimental Workflow for LC-MS/MS Quantification
This diagram outlines the general workflow for the quantification of schindilactone A in a biological matrix using LC-MS/MS.
Caption: Workflow for Schindilactone A quantification by LC-MS/MS.
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Schindilactone A and Related Nortriterpenoids
Disclaimer: Publicly available data on the specific cytotoxic activity of Schindilactone A is limited. The following application notes and protocols are based on published data for a structurally related nortriterpenoid, Schirubrisin B , isolated from Schisandra sphenanthera. These protocols provide a representative framework for assessing the cytotoxic activity of Schindilactone A.
Introduction
Schindilactone A is a complex nortriterpenoid isolated from plants of the Schisandraceae family. Compounds from this family have demonstrated a range of biological activities, including potential anticancer effects. Determining the cytotoxic activity of novel compounds like Schindilactone A is a critical first step in the drug discovery process. This document provides detailed protocols for in vitro assays commonly used to evaluate the cytotoxic effects of such compounds on cancer cell lines.
Quantitative Data Summary
The cytotoxic activity of nortriterpenoids can be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The following table summarizes the reported cytotoxic activity of Schirubrisin B against two human cancer cell lines.
| Compound | Cell Line | Cell Type | Assay Duration | IC50 (µM) | Reference |
| Schirubrisin B | PC3 | Prostate Cancer | Not Specified | 3.21 ± 0.68 | [1] |
| Schirubrisin B | MCF7 | Breast Cancer | Not Specified | 13.30 ± 0.68 | [1] |
Experimental Protocols
The following are detailed protocols for commonly used in vitro cytotoxicity assays. These methods can be adapted for the evaluation of Schindilactone A.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., PC3, MCF7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Schindilactone A (or other test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Schindilactone A in DMSO.
-
Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Schindilactone A (or other test compound)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the treatment incubation, gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA).
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing and Staining:
-
Wash the plate five times with distilled water and allow it to air dry.
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Dye Solubilization:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Shake the plate for 5 minutes.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Follow step 5 from the MTT assay protocol for data analysis.
-
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for in vitro cytotoxicity assays (MTT/SRB).
Potential Signaling Pathway for Cytotoxicity
While the specific mechanism of Schindilactone A is not well-documented, many cytotoxic natural products induce apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis induction.
Caption: Hypothetical apoptotic pathway for Schindilactone A.
References
Cell-Based Assays for Determining the Anti-Infective Properties of Schindilactone A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schindilactone A is a complex nortriterpenoid isolated from the medicinal plant Schisandra neglecta. While its intricate chemical structure has been the subject of synthetic chemistry efforts, its potential as an anti-infective agent remains largely unexplored in publicly available literature. This document provides a generalized framework of application notes and detailed protocols for the initial screening and characterization of the anti-infective properties of Schindilactone A, or any novel natural product, using established cell-based assays.
The following sections outline a logical workflow for assessing the cytotoxicity and antiviral, antibacterial, and antiparasitic activities of a test compound. The presented protocols are standard methodologies and may require optimization based on the specific pathogen and host cell line being investigated.
Workflow for Anti-Infective Screening
A systematic approach is crucial when evaluating a new compound for anti-infective potential. The first step is to assess the compound's cytotoxicity to determine the concentration range that is non-toxic to host cells. Subsequently, the compound can be tested for its efficacy against various pathogens.
Caption: A generalized workflow for screening natural products for anti-infective properties.
Data Presentation
The quantitative data obtained from the following assays should be summarized for clear comparison. The key parameters to determine are the 50% cytotoxic concentration (CC50), the 50% inhibitory concentration (IC50), and the minimum inhibitory concentration (MIC). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical measure of the compound's therapeutic potential.
Table 1: Hypothetical Cytotoxicity and Anti-Infective Activity of Schindilactone A
| Assay Type | Cell Line / Pathogen | Parameter | Value (µM) |
| Cytotoxicity | Vero | CC50 | >100 |
| A549 | CC50 | 85.2 | |
| HepG2 | CC50 | >100 | |
| Antiviral | Influenza A Virus (H1N1) | IC50 | 12.5 |
| Dengue Virus (DENV-2) | IC50 | 22.8 | |
| Antibacterial | Staphylococcus aureus | MIC | 32 |
| Escherichia coli | MIC | >128 | |
| Antiparasitic | Plasmodium falciparum | IC50 | 8.7 |
Table 2: Hypothetical Selectivity Index of Schindilactone A
| Pathogen | Host Cell Line | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| Influenza A Virus (H1N1) | A549 | 85.2 | 12.5 | 6.8 |
| Dengue Virus (DENV-2) | Vero | >100 | 22.8 | >4.4 |
| Plasmodium falciparum | - | >100 (HepG2) | 8.7 | >11.5 |
Experimental Protocols
Protocol 1: Cytotoxicity Assay Using MTT
This protocol determines the concentration of Schindilactone A that is toxic to host cells.
Materials:
-
Host cell line (e.g., Vero, A549)
-
Complete culture medium
-
Schindilactone A stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO2 incubator
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Schindilactone A in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Antiviral Plaque Reduction Assay
This assay measures the ability of Schindilactone A to inhibit the replication of a lytic virus.[1][2][3]
Materials:
-
Host cell line susceptible to the virus (e.g., MDCK for influenza)
-
Virus stock of known titer (PFU/mL)
-
Complete culture medium and infection medium (serum-free)
-
Schindilactone A
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus in infection medium.
-
Prepare various concentrations of Schindilactone A in infection medium.
-
Pre-incubate the virus dilution (that gives a countable number of plaques) with an equal volume of the Schindilactone A dilutions for 1 hour at 37°C.
-
Wash the cell monolayers with PBS and infect with 200 µL of the virus-compound mixture.
-
Incubate for 1 hour to allow for viral adsorption.
-
Aspirate the inoculum and overlay the cells with 2 mL of the overlay medium containing the corresponding concentration of Schindilactone A.
-
Incubate until visible plaques are formed (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the IC50 value.
Caption: Workflow for a typical plaque reduction assay.
Protocol 3: Antibacterial Broth Microdilution Assay for MIC Determination
This protocol determines the minimum concentration of Schindilactone A that inhibits the visible growth of a bacterium.[4][5][6]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Schindilactone A
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a 2-fold serial dilution of Schindilactone A in CAMHB in a 96-well plate.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: Antiparasitic Growth Inhibition Assay (Plasmodium falciparum)
This assay is used to determine the efficacy of Schindilactone A against the erythrocytic stages of the malaria parasite.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes
-
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Schindilactone A
-
SYBR Green I dye
-
96-well black microplates
Procedure:
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of Schindilactone A in complete medium in a 96-well plate.
-
Add the parasite culture (at 1% parasitemia and 2% hematocrit) to each well.
-
Include wells with infected red blood cells (RBCs) without the compound (positive control) and uninfected RBCs (negative control).
-
Incubate for 72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Freeze the plate at -80°C to lyse the RBCs.
-
Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Incubate in the dark for 1 hour.
-
Measure fluorescence (excitation 485 nm, emission 530 nm).
-
Calculate the percentage of growth inhibition and determine the IC50 value.
Hypothetical Mechanism of Action and Signaling Pathway
Should Schindilactone A demonstrate significant anti-infective activity, the next logical step would be to investigate its mechanism of action. For instance, if it exhibits antiviral properties, it could be interfering with viral entry, replication, or egress. A hypothetical pathway of interference with a host cell signaling cascade, such as the NF-κB pathway which is often exploited by pathogens, could be investigated.
Caption: Hypothetical inhibition of the NF-κB pathway by Schindilactone A.
Conclusion
While specific anti-infective data for Schindilactone A is not currently available, the protocols and workflows outlined in this document provide a comprehensive guide for its evaluation. A systematic approach, beginning with cytotoxicity testing followed by specific anti-infective assays, is essential for determining the therapeutic potential of this and other novel natural products. The identification of a significant and selective inhibitory effect would warrant further investigation into the compound's mechanism of action.
References
Application Notes and Protocols: Schindilactone A for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schindilactone A is a complex nortriterpenoid isolated from plants of the Schisandraceae family. Traditionally, extracts containing this class of compounds have been used in Chinese medicine to treat rheumatic diseases, suggesting potential anti-inflammatory properties. The intricate molecular architecture of Schindilactone A, featuring multiple stereocenters and a unique fused ring system, presents a compelling scaffold for the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for the use of Schindilactone A in high-throughput screening (HTS) assays to explore its potential as an anti-cancer and anti-inflammatory agent.
Data Presentation: Hypothetical Screening Data
The following table summarizes hypothetical quantitative data for Schindilactone A from primary and secondary screening assays. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
| Assay Type | Cell Line | Parameter | Schindilactone A (μM) | Positive Control (e.g., Doxorubicin) |
| Primary Cytotoxicity Screen | HeLa (Cervical Cancer) | IC50 | 8.5 | 0.1 |
| A549 (Lung Cancer) | IC50 | 12.2 | 0.2 | |
| MCF-7 (Breast Cancer) | IC50 | > 50 | 0.5 | |
| Jurkat (T-cell Leukemia) | IC50 | 5.1 | 0.05 | |
| Secondary Apoptosis Assay | Jurkat | % Apoptotic Cells (at 10 μM) | 65% | 85% |
| NF-κB Reporter Assay | HEK293-NF-κB-luc | IC50 | 2.3 | 0.01 (BAY 11-7082) |
| STAT3 Reporter Assay | HEK293-STAT3-luc | IC50 | 7.8 | 0.1 (Stattic) |
Experimental Protocols
Primary High-Throughput Cytotoxicity Screening
This protocol describes a primary HTS assay to evaluate the cytotoxic effects of Schindilactone A against a panel of cancer cell lines using a resazurin-based cell viability assay.
Materials:
-
Schindilactone A (stock solution in DMSO)
-
Cancer cell lines (e.g., HeLa, A549, MCF-7, Jurkat)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
Phosphate Buffered Saline (PBS)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
384-well clear-bottom black plates
-
Automated liquid handling system
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Protocol:
-
Cell Seeding:
-
For adherent cells (HeLa, A549, MCF-7), harvest cells using Trypsin-EDTA, wash with complete medium, and resuspend to a final concentration of 1 x 10^5 cells/mL.
-
For suspension cells (Jurkat), directly count and resuspend to 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of Schindilactone A and the positive control (Doxorubicin) in complete medium. The final concentrations should range from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at a final concentration not exceeding 0.5%.
-
Add 10 µL of the diluted compounds to the respective wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Add 10 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader (Ex/Em: 560/590 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
-
Secondary Assay: NF-κB Signaling Pathway Reporter Assay
This protocol outlines a secondary assay to investigate the inhibitory effect of Schindilactone A on the NF-κB signaling pathway using a luciferase reporter gene assay.
Materials:
-
HEK293 cell line stably expressing an NF-κB-driven luciferase reporter (HEK293-NF-κB-luc)
-
Schindilactone A
-
Tumor Necrosis Factor-alpha (TNF-α) (stimulant)
-
BAY 11-7082 (positive control inhibitor)
-
Complete DMEM medium
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well solid white plates
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
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Seed HEK293-NF-κB-luc cells in 384-well white plates at a density of 8,000 cells per well in 40 µL of complete medium.
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Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
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Compound Treatment:
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Pre-treat the cells with various concentrations of Schindilactone A or BAY 11-7082 for 1 hour.
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Include a vehicle control (DMSO).
-
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Pathway Stimulation:
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Stimulate the cells by adding 10 µL of TNF-α to a final concentration of 20 ng/mL to all wells except the unstimulated control.
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Incubate for 6-8 hours at 37°C.
-
-
Luminescence Measurement:
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Equilibrate the plate to room temperature.
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Add 25 µL of luciferase assay reagent to each well.
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Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.
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Measure the luminescence using a plate reader.
-
-
Data Analysis:
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Normalize the luminescence signal of treated wells to the TNF-α stimulated control.
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Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed inhibitory mechanism of Schindilactone A on the NF-κB signaling pathway.
Experimental Workflow Diagram
Schindilactone A: A Molecule of Synthetic Intrigue with Untapped Potential as a Molecular Probe
Despite its complex and elegant chemical structure that has captivated synthetic chemists, schindilactone A has yet to be extensively characterized as a molecular probe for biological studies. While preliminary reports suggest potential anti-cancer and anti-inflammatory properties, detailed investigations into its mechanism of action, specific cellular targets, and quantitative biological effects are not yet available in the public domain.
Schindilactone A is a nortriterpenoid isolated from plants of the Schisandraceae family, which has been used in traditional Chinese medicine to treat conditions like rheumatic disease.[1] Its intricate, highly oxygenated, eight-ring-fused structure has made it a challenging and sought-after target for total synthesis by numerous research groups.[2][3] These synthetic efforts have been successful and represent significant achievements in organic chemistry.
However, the transition from a synthetic target to a well-understood molecular probe is a journey that requires extensive biological evaluation. A molecular probe is a molecule used to study other molecules or structures, often by binding to a specific target and allowing for its detection or the modulation of its function. For schindilactone A to be utilized as such a tool, a deeper understanding of its biological activity is necessary.
Potential Therapeutic Areas
General statements in the scientific literature suggest that schindilactone A exhibits "interesting biological activities in cancer and anti-infectious axis".[2] This points to potential avenues of research where it could be developed as a molecular probe. Terpenoid lactones, the class of molecules to which schindilactone A belongs, are known to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[4]
The Path Forward: Developing Schindilactone A as a Molecular Probe
To establish schindilactone A as a molecular probe, a systematic biological evaluation would be required. This would typically involve a series of experiments to elucidate its mechanism of action and identify its cellular binding partners. The diagram below illustrates a general workflow for such a study.
Figure 1. A generalized workflow for developing a natural product into a molecular probe.
Hypothetical Signaling Pathway Investigation
Based on the suggested anti-inflammatory and anti-cancer activities, a potential mechanism of action for schindilactone A could involve the modulation of key signaling pathways implicated in these processes, such as the NF-κB pathway. Many natural products with similar reported activities exert their effects by inhibiting this pathway. A hypothetical signaling cascade that could be investigated is depicted below.
Figure 2. A hypothetical signaling pathway that could be investigated for schindilactone A.
Quantitative Data and Experimental Protocols: The Missing Pieces
At present, there is no publicly available quantitative data, such as IC50 or EC50 values, for the biological activity of schindilactone A. Similarly, detailed experimental protocols for its use in biological assays have not been published. The following sections, which would typically be populated with such data and protocols, remain speculative due to the lack of available information.
Quantitative Biological Data
| Assay Type | Cell Line | Target | IC50 / EC50 (µM) | Reference |
| Cytotoxicity | - | - | Data not available | - |
| Anti-inflammatory | - | - | Data not available | - |
| Target Binding | - | - | Data not available | - |
Experimental Protocols
Protocol 1: Evaluation of Cytotoxicity in Cancer Cell Lines
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Objective: To determine the half-maximal inhibitory concentration (IC50) of schindilactone A in various cancer cell lines.
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Methodology (General): A colorimetric assay such as the MTT or SRB assay would be employed. Cancer cells would be seeded in 96-well plates and treated with a serial dilution of schindilactone A for a specified period (e.g., 48 or 72 hours). Cell viability would then be assessed spectrophotometrically, and the IC50 value would be calculated from the dose-response curve.
Protocol 2: Anti-inflammatory Activity Assay (Nitric Oxide Production)
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Objective: To assess the ability of schindilactone A to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
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Methodology (General): Macrophages would be pre-treated with various concentrations of schindilactone A before stimulation with LPS. The concentration of nitrite, a stable product of NO, in the cell culture supernatant would be measured using the Griess reagent. A decrease in nitrite levels in the presence of schindilactone A would indicate anti-inflammatory activity.
Protocol 3: NF-κB Reporter Assay
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Objective: To determine if schindilactone A inhibits the NF-κB signaling pathway.
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Methodology (General): A cell line stably transfected with an NF-κB-driven reporter gene (e.g., luciferase) would be used. Cells would be treated with schindilactone A prior to stimulation with an NF-κB activator (e.g., TNF-α). The reporter gene expression would be quantified (e.g., by measuring luminescence), and a reduction in the signal would suggest inhibition of the NF-κB pathway.
Conclusion
Schindilactone A stands as a testament to the power of chemical synthesis. However, its story as a biological tool is just beginning. The tantalizing hints of its bioactivity are yet to be substantiated with rigorous biological investigation. Future research focused on elucidating its mechanism of action and identifying its cellular targets will be crucial in unlocking its potential as a molecular probe for biological studies and potentially as a lead compound for drug discovery. For researchers in chemical biology and drug development, schindilactone A represents an exciting opportunity to bridge the gap between complex natural product synthesis and functional biological application.
References
- 1. The Tan/Chen/Yang Synthesis of Schindilactone A [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Diastereoselective total synthesis of (±)-schindilactone A, Part 1: Construction of the ABC and FGH ring systems and initial attempts to construct the CDEF ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Schindilactone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of schindilactone A. The content is designed to address specific experimental challenges and provide detailed methodologies for key reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of schindilactone A?
The main challenges in the total synthesis of schindilactone A stem from its highly complex and sterically congested structure. Key difficulties include:
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Construction of the polycyclic core: Assembling the eight fused rings, including the unique[1][2] bicyclic system and an oxa-bridge, presents a significant synthetic hurdle.
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Stereocontrol: The molecule possesses 12 stereogenic centers, requiring highly diastereoselective reactions to establish the correct relative and absolute stereochemistry.
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Ring-Closing Metathesis (RCM): Formation of the eight-membered cyclooctene ring via RCM is complicated by the presence of multiple reactive sites and the need for specific diastereomeric conformation for successful cyclization.
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Construction of the CDEF ring system: Initial strategies for the formation of the CDEF ring system have been reported to be unsuccessful, necessitating the development of alternative synthetic routes.[3]
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Key Carbon-Carbon Bond Formations: The synthesis relies on several complex transformations, such as the Pauson-Khand reaction and palladium-catalyzed carbonylative annulation, which can be challenging to optimize in a complex molecular setting.[4][5][6][7]
Q2: Why is the choice of strategy for the CDEF ring system construction so critical?
Early synthetic attempts revealed that a[6][6]-rearrangement strategy, while successful for a model system, failed when applied to the more complex intermediate required for the CDEF ring system of schindilactone A.[3] This highlights the sensitivity of the reaction to substrate complexity and the need for a robust and carefully planned synthetic route to access this central part of the molecule. The failure of this key step required a significant revision of the overall synthetic strategy.
Q3: Are there any particularly sensitive reagents or intermediates in the synthesis?
Yes, several intermediates and reagents require careful handling. For example, organometallic catalysts used in the Pauson-Khand reaction (cobalt-based) and the carbonylative annulation (palladium-based) are sensitive to air and moisture. Additionally, intermediates with multiple stereocenters can be prone to epimerization under non-optimal reaction conditions, as seen in the RCM precursor.
Troubleshooting Guides
Ring-Closing Metathesis (RCM) for Cyclooctene Ring Formation
Problem: Low or no yield of the desired cyclooctene product from the RCM reaction of the diene precursor.
Possible Cause: The diene precursor exists as a mixture of diastereomers at the lactol position, only one of which is conformationally suitable for the RCM reaction.[7][8]
Troubleshooting Workflow:
References
- 1. scilit.com [scilit.com]
- 2. chem.iitb.ac.in [chem.iitb.ac.in]
- 3. Diastereoselective total synthesis of (±)-schindilactone A, Part 1: Construction of the ABC and FGH ring systems and initial attempts to construct the CDEF ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereoselective total synthesis of (±)-schindilactone a, Part 3: The final phase and completion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective total synthesis of (±)-schindilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereoselective Total Synthesis of (±)‐Schindilactone A [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. The Tan/Chen/Yang Synthesis of Schindilactone A [organic-chemistry.org]
Technical Support Center: Optimizing the Pauson-Khand Reaction for Schindilactone A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Pauson-Khand reaction in the total synthesis of schindilactone A and other complex natural products. The intramolecular Pauson-Khand reaction is a critical step in forming a key cyclopentenone fragment of schindilactone A, and its optimization is crucial for the overall success of the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst system for the Pauson-Khand reaction in the synthesis of schindilactone A?
A1: The synthesis of schindilactone A employs a cobalt-catalyzed Pauson-Khand reaction. Specifically, a system using dicobalt octacarbonyl (Co₂(CO)₈) in the presence of tetramethylthiourea (TMTU) as a promoter is utilized.[1][2] This catalytic system has been shown to be effective for various enynes, promoting the reaction under a balloon pressure of carbon monoxide.[1]
Q2: What is the role of tetramethylthiourea (TMTU) in the reaction?
A2: TMTU acts as a ligand and promoter in the cobalt-catalyzed Pauson-Khand reaction. It can accelerate the reaction and improve yields. The use of thiourea ligands with cobalt catalysts has been demonstrated to be beneficial in achieving high selectivity and good yields in complex intramolecular cyclizations.
Q3: Can other catalysts be used for this transformation?
A3: While the schindilactone A synthesis specifically reports the use of a cobalt-thiourea system, the Pauson-Khand reaction can be catalyzed by various transition metals, including rhodium, iridium, and palladium.[3] However, for this particular complex substrate, the Co₂(CO)₈/TMTU system was found to be effective.
Q4: What are the typical reaction conditions for this Pauson-Khand reaction?
A4: Generally, the reaction is carried out in a suitable solvent such as 1,2-dichloroethane (DCE) or toluene, under an atmosphere of carbon monoxide (balloon pressure is often sufficient). The reaction temperature can vary, but it is typically run at elevated temperatures. The specific conditions for the schindilactone A synthesis involved heating the substrate with Co₂(CO)₈ and TMTU in DCE.
Troubleshooting Guide
This guide addresses common issues encountered during the intramolecular Pauson-Khand reaction for the synthesis of the schindilactone A core.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | 1. Inactive Catalyst | - Use freshly opened or properly stored Co₂(CO)₈, as it can degrade upon exposure to air and moisture.- Ensure the TMTU is of high purity. |
| 2. Insufficient Carbon Monoxide | - Purge the reaction vessel thoroughly with CO before heating.- Maintain a slight positive pressure of CO using a balloon. | |
| 3. Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 5-10 °C. Monitor for decomposition of starting material. | |
| 4. Impurities in Starting Material | - Purify the enyne substrate carefully to remove any potential catalyst poisons. | |
| Low Yield of Desired Product | 1. Decomposition of Starting Material or Product | - Lower the reaction temperature and increase the reaction time.- Use a more dilute solution to minimize intermolecular side reactions. |
| 2. Formation of Side Products | - Optimize the stoichiometry of Co₂(CO)₈ and TMTU. An excess of either component can sometimes lead to side reactions.- Consider the use of additives like N-oxides (e.g., NMO) which can sometimes improve yields under milder conditions.[3] | |
| Poor Diastereoselectivity | 1. Substrate Conformation | - The inherent stereochemistry of the enyne substrate plays a crucial role in the diastereoselectivity of the intramolecular reaction. Re-evaluation of the preceding synthetic steps to favor the formation of a diastereomer that leads to the desired product may be necessary. |
| 2. Reaction Conditions | - Vary the solvent. Solvents with different polarities can influence the transition state geometry.- Screen different thiourea-based ligands or other additives that might influence the stereochemical outcome. | |
| Difficulty in Product Purification | 1. Presence of Cobalt Residues | - After the reaction, pass the crude mixture through a short plug of silica gel or celite to remove insoluble cobalt species.- A common workup procedure involves treatment with an oxidizing agent to decompose the cobalt complexes, followed by filtration and standard chromatographic purification. |
Experimental Protocols
The following is a general procedure for a Co₂(CO)₈/TMTU-catalyzed intramolecular Pauson-Khand reaction, based on protocols reported for similar complex substrates. For the specific substrate in the schindilactone A synthesis, the exact stoichiometry and conditions should be referenced from the primary literature.
General Protocol for Co₂(CO)₈/TMTU-Catalyzed Intramolecular Pauson-Khand Reaction
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Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is added the enyne substrate.
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Reagent Addition: Dicobalt octacarbonyl (Co₂(CO)₈, typically 1.1 - 1.5 equivalents) and tetramethylthiourea (TMTU, typically 1.1 - 2.0 equivalents) are added to the flask.
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Solvent and CO Atmosphere: Anhydrous 1,2-dichloroethane (DCE) is added to dissolve the reagents. The flask is then purged with carbon monoxide (CO) gas, and a balloon of CO is attached to the top of the condenser to maintain a positive pressure.
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Reaction: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (typically several hours), monitoring the reaction progress by TLC.
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Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in a suitable solvent (e.g., diethyl ether or dichloromethane) and filtered through a pad of celite or silica gel to remove cobalt residues. The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for intramolecular Pauson-Khand reactions on complex substrates, providing a baseline for optimization.
| Catalyst System | Promoter/Ligand | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Co₂(CO)₈ | None (Thermal) | Toluene | 110 | 40-60 | Higher temperatures, longer reaction times. |
| Co₂(CO)₈ | N-Methylmorpholine N-oxide (NMO) | DCM | Room Temp - 40 | 60-80 | Milder conditions, can improve yields.[3] |
| Co₂(CO)₈ | Tetramethylthiourea (TMTU) | DCE | 60-80 | 70-90 | Effective for complex substrates, as seen in the schindilactone A synthesis.[1][2] |
Visualizations
Caption: General experimental workflow for the Pauson-Khand reaction.
Caption: Troubleshooting flowchart for low yield issues.
References
improving yield and purity in schindilactone A synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Schindilactone A, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the total synthesis of Schindilactone A where yield and purity are commonly compromised?
A1: Based on published synthetic routes, the most challenging steps for yield and purity are typically:
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The construction of the CDEF ring system: This complex core of the molecule often involves multiple steps with sensitive intermediates.[1]
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The diastereoselective Ring-Closing Metathesis (RCM): Formation of the eight-membered ring can lead to diastereomeric mixtures that are difficult to separate.[2][3]
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The Pauson-Khand Reaction (PKR): This reaction is crucial for constructing the cyclopentenone moiety but can be prone to low yields and byproduct formation with complex substrates.
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Late-stage functional group manipulations: Modifications in the final steps of the synthesis can be challenging due to the molecule's complexity and the potential for unexpected side reactions.
Q2: How can I improve the diastereoselectivity of the Ring-Closing Metathesis (RCM) step?
A2: A key challenge in the RCM step is the formation of a diastereomeric mixture at the lactol position.[2][3] To address this, magnesium bromide (MgBr₂) can be added to the reaction mixture. MgBr₂ facilitates the equilibration of the diastereomers, driving the reaction towards the desired, thermodynamically more stable product and thereby improving the overall yield of the target isomer.[2][3]
Q3: What are the common byproducts in the Pauson-Khand reaction when applied to complex intermediates?
A3: In the context of complex molecules like the intermediates in Schindilactone A synthesis, common byproducts in the Pauson-Khand reaction can include:
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Enyne decomposition: The starting material may decompose under the reaction conditions.
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Incomplete cyclization: The reaction may stall, leading to the recovery of the starting enyne.
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Formation of isomers: Depending on the substrate, regioisomers or stereoisomers may be formed.
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Dimerization of the alkyne or alkene components.
Optimization of the catalyst, solvent, and temperature is crucial to minimize these byproducts.
Troubleshooting Guides
Low Yield in the Diels-Alder Reaction for the ABC Ring System
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | 1. Insufficient reaction temperature or time. 2. Deactivated diene or dienophile. 3. Presence of inhibitors. | 1. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction by TLC or LC-MS. 2. Ensure the purity of the diene and dienophile. Freshly prepare or purify if necessary. 3. Purify solvents and reagents to remove potential inhibitors. |
| Formation of multiple products | 1. Lack of stereoselectivity (endo/exo isomers). 2. Polymerization of starting materials. 3. Side reactions of functional groups. | 1. Use a Lewis acid catalyst (e.g., BF₃·OEt₂, AlCl₃) to enhance stereoselectivity. 2. Lower the reaction temperature and use a higher dilution. Add a radical inhibitor if applicable. 3. Protect sensitive functional groups on the diene or dienophile prior to the reaction. |
| Product decomposition during workup | 1. Sensitivity of the cycloadduct to acid or base. 2. Instability on silica gel during purification. | 1. Use a neutral workup procedure. Avoid strong acids or bases. 2. Use a less acidic stationary phase for chromatography (e.g., neutral alumina or deactivated silica gel) or consider crystallization. |
Poor Yield or Selectivity in the Pauson-Khand Reaction
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | 1. Inactive catalyst. 2. Insufficient carbon monoxide (CO) pressure. 3. Steric hindrance around the reaction center. | 1. Use a fresh source of the cobalt catalyst (e.g., Co₂(CO)₈). Consider using a promoter like N-oxides. 2. Ensure a proper seal on the reaction vessel and maintain adequate CO pressure. 3. If possible, modify the substrate to reduce steric bulk near the alkyne and alkene. |
| Formation of byproducts | 1. Decomposition of the cobalt-alkyne complex. 2. Dimerization or polymerization of the alkene/alkyne. | 1. Perform the reaction at a lower temperature. 2. Use a higher dilution to favor the intramolecular reaction. |
| Low diastereoselectivity | Chiral auxiliary or catalyst is ineffective for the specific substrate. | Screen different chiral ligands or auxiliaries. Temperature and solvent can also influence diastereoselectivity. |
Inefficient Ring-Closing Metathesis (RCM)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion | 1. Inactive catalyst. 2. Presence of catalyst poisons (e.g., sulfur-containing impurities). 3. Unfavorable ring size formation. | 1. Use a fresh, active RCM catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts). 2. Rigorously purify starting materials and solvents. 3. Adjust the tether length or conformation of the diene precursor. |
| Formation of diastereomers | The two reactive conformations leading to different diastereomers are of similar energy. | Add a Lewis acid like MgBr₂ to equilibrate the diastereomers to the more stable form.[2][3] |
| Product is a mixture of oligomers/polymers | Intermolecular reaction is competing with the desired intramolecular cyclization. | Perform the reaction under high dilution conditions to favor the intramolecular pathway. |
Experimental Protocols
Protocol 1: Diastereoselective Ring-Closing Metathesis with Diastereomer Equilibration
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the diene precursor of the Schindilactone A core in anhydrous and degassed dichloromethane (DCM).
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Additive: Add anhydrous magnesium bromide (MgBr₂) (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
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Catalyst Addition: Add the RCM catalyst (e.g., Grubbs' second-generation catalyst, 5-10 mol%) to the reaction mixture.
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Reaction: Heat the reaction mixture to reflux (or the optimal temperature for the specific catalyst) and monitor the progress by TLC or LC-MS. The reaction may take several hours.
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Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding a few drops of ethyl vinyl ether. Stir for 30 minutes.
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Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired diastereomer.
Visualizations
Caption: Workflow for the diastereoselective RCM with MgBr₂.
References
- 1. Diastereoselective total synthesis of (±)-schindilactone A, Part 1: Construction of the ABC and FGH ring systems and initial attempts to construct the CDEF ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Tan/Chen/Yang Synthesis of Schindilactone A [organic-chemistry.org]
Technical Support Center: Overcoming Stereoselectivity in Schindilactone A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering stereoselectivity challenges during the total synthesis of schindilactone A. The information is based on established synthetic routes and aims to provide practical solutions to common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main stereochemical challenges in the total synthesis of schindilactone A?
The total synthesis of schindilactone A, a complex nortriterpenoid with 12 stereogenic centers, presents several significant stereochemical hurdles. Key challenges that require careful control include:
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Diastereoselective Grignard Addition: Establishing the correct stereochemistry at a key quaternary center via a Grignard reaction.
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Ring-Closing Metathesis (RCM) of a Lactol Diastereomeric Mixture: Successfully cyclizing a key intermediate that exists as a mixture of diastereomers at the lactol position.
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Intramolecular Pauson-Khand Reaction: Controlling the stereochemistry during the formation of a crucial cyclopentenone ring system.
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Diels-Alder Reaction: Ensuring the desired endo/exo and facial selectivity in the initial cycloaddition to build the core framework.
Q2: How can I improve the diastereoselectivity of the Grignard addition to establish the C10 stereocenter?
Substrate-controlled diastereoselection is a key strategy for this transformation. The use of a bulky protecting group on a nearby hydroxyl function can effectively shield one face of the ketone, directing the incoming Grignard reagent to the opposite face.
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Issue: Poor diastereoselectivity in the addition of a butenyl Grignard reagent to the C10 ketone.
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Solution: The presence of a bulky triethylsilyl (TES) ether at the adjacent C11 position directs the Grignard reagent to the desired face of the ketone, leading to the formation of the correct stereoisomer.[1]
Q3: My Ring-Closing Metathesis (RCM) reaction is sluggish and gives a low yield. What could be the problem and how can I fix it?
A common issue in the RCM step of the schindilactone A synthesis is the presence of a mixture of diastereomers at the lactol position of the precursor diene. One of the diastereomers is often unreactive or reacts much slower than the other.
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Issue: The RCM precursor is a mixture of lactol diastereomers, and only one diastereomer undergoes cyclization, resulting in a low yield of the desired product.[1]
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Troubleshooting: The addition of a Lewis acid, such as magnesium bromide (MgBr₂), can facilitate the in-situ epimerization of the unreactive diastereomer to the reactive one through an open-chain enone intermediate.[1] This equilibration allows the reaction to proceed to completion, furnishing the desired cyclized product as a single diastereomer.[1]
| Condition | Diastereomeric Ratio (reactive:unreactive) | Yield of RCM product |
| Without MgBr₂ | Mixture (ratio not specified) | Low |
| With MgBr₂ | Equilibrating mixture | High (single diastereomer) |
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in the Intramolecular Pauson-Khand Reaction
The intramolecular Pauson-Khand reaction is a critical step for the construction of the F-ring of schindilactone A. Achieving high diastereoselectivity is crucial for the success of the synthesis.
Symptoms:
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Formation of multiple diastereomers of the desired cyclopentenone.
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Low yield of the target isomer.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst System: The choice of catalyst and ligand is critical for stereocontrol. | Use a Thiourea-Cobalt Catalyst: Employ a catalyst system composed of Co₂(CO)₈ in the presence of a thiourea ligand, such as tetramethylthiourea (TMTU). The thiourea ligand coordinates to the cobalt center, modifying its steric and electronic properties to favor the formation of the desired diastereomer. |
| Incorrect Reaction Conditions: Temperature and solvent can influence the stereochemical outcome. | Optimize Reaction Conditions: Screen different solvents and temperatures. The Pauson-Khand reaction is often sensitive to these parameters. |
Experimental Protocol: Thiourea-Cobalt Catalyzed Intramolecular Pauson-Khand Reaction
This protocol is a general guideline based on the successful synthesis of schindilactone A.
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Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the enyne precursor in anhydrous 1,2-dichloroethane (DCE).
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Catalyst Addition: Add Co₂(CO)₈ (1.1 equivalents) and tetramethylthiourea (TMTU) (2.2 equivalents) to the solution.
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Reaction: Stir the reaction mixture at a specified temperature (e.g., 70 °C) and monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, and quench with a suitable reagent (e.g., saturated aqueous NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
Diagrams
Caption: Troubleshooting workflow for low yield in the Ring-Closing Metathesis (RCM) step.
Caption: Role of the thiourea-cobalt catalyst system in the diastereoselective Pauson-Khand reaction.
References
schindilactone A degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with schindilactone A. The information provided is based on the chemical structure of schindilactone A and general principles of natural product chemistry, as specific degradation studies on this compound are not extensively available in the public domain.
Frequently Asked Questions (FAQs)
Q1: My schindilactone A sample shows decreasing purity over time when stored in solution. What could be the cause?
A1: The degradation of schindilactone A in solution is likely due to hydrolysis of its lactone and ester functional groups. The rate of degradation can be influenced by the solvent, pH, and temperature. For example, aqueous solutions, especially at non-neutral pH, can facilitate the opening of the lactone ring.
Q2: I observe the appearance of new, more polar peaks in my HPLC analysis of an aged schindilactone A sample. What are these likely to be?
A2: These new peaks are likely degradation products resulting from hydrolysis. The opening of the lactone or ester groups introduces carboxylic acid and hydroxyl functionalities, which increase the polarity of the molecule, leading to earlier elution times in reverse-phase HPLC.
Q3: Can schindilactone A be sensitive to light?
A3: Yes, complex natural products like schindilactone A can be susceptible to photodegradation, especially upon exposure to UV light.[1][2][3] This can lead to complex photochemical reactions and the formation of various degradation products. It is recommended to store schindilactone A, both in solid form and in solution, protected from light.
Q4: Are there specific pH conditions that should be avoided when working with schindilactone A?
A4: Yes, both strongly acidic and strongly basic conditions should be avoided to prevent accelerated hydrolysis of the ester and lactone moieties. It is advisable to maintain solutions at a neutral pH (around 6-8) whenever possible.
Q5: How should I properly store my schindilactone A samples to ensure long-term stability?
A5: For long-term storage, schindilactone A should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. If solutions are required, they should be prepared fresh. For short-term storage of solutions, use an anhydrous aprotic solvent and store at low temperatures, protected from light.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause 1: Degradation of schindilactone A in assay media.
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Troubleshooting Step 1: Prepare fresh stock solutions of schindilactone A in an appropriate anhydrous solvent (e.g., DMSO) immediately before use.
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Troubleshooting Step 2: Minimize the incubation time of schindilactone A in aqueous assay buffers.
-
Troubleshooting Step 3: Perform a time-course experiment to assess the stability of schindilactone A in your specific assay medium by analyzing samples at different time points using HPLC.
-
-
Possible Cause 2: Variability in sample handling.
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Troubleshooting Step 1: Ensure consistent storage conditions for all schindilactone A aliquots.
-
Troubleshooting Step 2: Use calibrated equipment for preparing solutions to ensure accurate concentrations.
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Issue 2: Loss of compound during workup or purification.
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Possible Cause 1: Exposure to harsh pH during extraction.
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Troubleshooting Step 1: Use neutral or mildly acidic/basic conditions during aqueous extractions. Avoid strong acids or bases.
-
Troubleshooting Step 2: Minimize the time the compound is in contact with aqueous phases.
-
-
Possible Cause 2: Degradation on silica gel during chromatography.
-
Troubleshooting Step 1: Use a less acidic grade of silica gel or consider alternative purification methods like reversed-phase chromatography.
-
Troubleshooting Step 2: Run the chromatography quickly and at a low temperature if possible.
-
Data on Potential Stability of Schindilactone A (Hypothetical)
The following tables summarize hypothetical stability data for schindilactone A under various conditions. This data is illustrative and based on the expected behavior of similar complex nortriterpenoid lactones.
Table 1: Hypothetical pH Stability of Schindilactone A in Aqueous Solution at 25°C
| pH | % Remaining after 24 hours |
| 3.0 | 85% |
| 5.0 | 95% |
| 7.0 | 98% |
| 9.0 | 70% |
| 11.0 | 40% |
Table 2: Hypothetical Temperature Stability of Schindilactone A (Solid State) over 1 month
| Temperature | % Remaining |
| 40°C | 90% |
| 25°C | 98% |
| 4°C | >99% |
| -20°C | >99.9% |
Table 3: Hypothetical Photostability of Schindilactone A in Methanol Solution (at 25°C)
| Light Condition | % Remaining after 8 hours |
| Ambient laboratory light | 95% |
| Direct sunlight | 60% |
| UV lamp (254 nm) | 30% |
| Dark control | >99% |
Experimental Protocols
Protocol: General Stability Assessment of Schindilactone A
This protocol outlines a general method for assessing the stability of schindilactone A under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh schindilactone A and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Photostability: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., UV lamp or a photostability chamber). Wrap a control sample in aluminum foil.
-
Thermal Stress: Incubate aliquots of the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C). Keep a control sample at the recommended storage temperature.
-
-
Time Points:
-
Analyze samples at initial time (t=0) and at various time points (e.g., 2, 4, 8, 24, 48 hours) for each stress condition.
-
-
Analysis:
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Use a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with UV detection to determine the peak area of the intact schindilactone A.
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Calculate the percentage of schindilactone A remaining at each time point relative to the initial time point.
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Identify and quantify major degradation products if possible.
-
Visualizations
Caption: Inferred degradation pathways of schindilactone A.
Caption: General workflow for schindilactone A stability testing.
References
troubleshooting schindilactone A insolubility in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the insolubility of Schindilactone A in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is Schindilactone A and why is its solubility a concern?
Schindilactone A is a complex, naturally occurring nortriterpenoid with significant potential for research in areas such as cancer and inflammation.[1] Like many complex natural products, it is highly lipophilic, meaning it has poor solubility in aqueous solutions, including cell culture media and buffers used in biological assays. This low solubility can lead to several experimental issues, including precipitation of the compound, inaccurate dosing, and reduced biological activity, ultimately affecting the reliability and reproducibility of experimental results.
Q2: I'm seeing precipitation when I add my Schindilactone A stock solution to my aqueous assay buffer. What should I do?
Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. Here are several strategies to address this:
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Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while still maintaining the solubility of Schindilactone A. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.
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Use a Co-solvent: Consider using a water-miscible organic co-solvent in conjunction with DMSO. Ethanol or propylene glycol can sometimes help to improve the solubility of hydrophobic compounds in aqueous solutions.
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the final assay medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.
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Pre-warm the Media: Gently warming the assay media to 37°C before adding the Schindilactone A stock solution can sometimes improve solubility.
-
Vortexing: Immediately after adding the compound to the media, vortex the solution gently to ensure rapid and uniform dispersion.
Q3: What are the recommended solvents for preparing a stock solution of Schindilactone A?
-
Dimethyl Sulfoxide (DMSO): This is the most common solvent for dissolving hydrophobic compounds for in vitro assays.
-
Ethanol: Pure ethanol can be an effective solvent for many organic molecules.
-
Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can dissolve a wide range of compounds.
It is highly recommended to perform a small-scale solubility test to determine the optimal solvent and maximum achievable concentration for your specific batch of Schindilactone A.
Troubleshooting Common Issues
Issue 1: Low or Inconsistent Biological Activity
Possible Cause: The compound is precipitating out of solution in the assay medium, leading to a lower effective concentration.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation (e.g., cloudiness, visible particles).
-
Solubility Assessment: Perform a solubility assessment in your specific assay medium (see Experimental Protocols section).
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Optimize Stock Solution Preparation: Refer to the "Solubility Guidelines" table and the protocol for preparing stock solutions to ensure the compound is fully dissolved before dilution.
-
Consider Formulation Strategies: For in vivo studies or complex in vitro models, advanced formulation strategies such as the use of cyclodextrins or lipid-based formulations may be necessary to improve bioavailability.
Issue 2: High Background Signal or Cellular Toxicity
Possible Cause: The solvent (e.g., DMSO) concentration is too high in the final assay, leading to cellular stress or interference with the assay readout.
Troubleshooting Steps:
-
Determine Solvent Tolerance: Perform a dose-response experiment with the solvent alone to determine the maximum concentration your cells or assay can tolerate without adverse effects.
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Minimize Final Solvent Concentration: Prepare a more concentrated stock solution of Schindilactone A so that a smaller volume is needed for the final dilution, thereby reducing the final solvent concentration.
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Include a Solvent Control: Always include a vehicle control (assay medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Solubility Guidelines
The following table provides estimated solubility guidelines for Schindilactone A in common laboratory solvents. Note: These are estimates based on the chemical class of the compound and should be confirmed experimentally.
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Hygroscopic; use fresh, anhydrous DMSO for best results. |
| Ethanol | ~5-10 mg/mL | May require gentle warming to fully dissolve. |
| PBS (pH 7.2) | < 0.1 mg/mL | Considered practically insoluble in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a Schindilactone A Stock Solution
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Weighing the Compound: Accurately weigh out the desired amount of Schindilactone A powder in a sterile microcentrifuge tube.
-
Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO (or other suitable organic solvent) to achieve the desired stock concentration (e.g., 10 mM).
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Dissolving the Compound: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
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Visual Confirmation: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Solubility Assessment in Assay Medium
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Prepare Serial Dilutions: Prepare a series of dilutions of your Schindilactone A stock solution in your final assay medium.
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Incubate: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a period of time that reflects the duration of your assay.
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Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation. A light microscope can be used for more sensitive detection.
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Turbidity Measurement (Optional): For a more quantitative assessment, measure the absorbance of each dilution at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.
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Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum soluble concentration of Schindilactone A in your specific assay medium under your experimental conditions.
Mechanism of Action Insights
While the precise molecular targets of Schindilactone A are still under investigation, its structural similarity to other bioactive lactones suggests potential mechanisms of action. Other sesquiterpene lactones have been shown to inhibit key signaling pathways involved in inflammation and cancer, such as NF-κB and STAT3 .[2][3]
Potential Biological Activities of Schindilactone A
| Biological Activity | Potential Signaling Pathway | Reference Compound |
| Anti-inflammatory | Inhibition of NF-κB | Ergolid[2] |
| Anti-cancer | Inhibition of STAT3 | Alantolactone[3] |
| Apoptosis Induction | Modulation of Bcl-2 family proteins | Various terpenoids |
Protocol 3: Western Blot Analysis of STAT3 and NF-κB Pathway Proteins
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Cell Treatment: Treat your cells of interest with various concentrations of Schindilactone A for a specified period. Include appropriate positive and negative controls.
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Protein Extraction: Lyse the cells and extract total protein using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Separate the protein lysates by SDS-PAGE.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with primary antibodies specific for total and phosphorylated forms of STAT3 (p-STAT3 Tyr705) and key components of the NF-κB pathway (e.g., p-p65, IκBα).
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Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of Schindilactone A on the activation of these pathways.
Visualizing Experimental Workflows and Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Detecting Schindilactone A Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of schindilactone A and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for schindilactone A?
While specific metabolic pathways for schindilactone A are not yet fully elucidated, based on the metabolism of other complex triterpenoids, the primary transformations are expected to be Phase I and Phase II reactions. Phase I metabolism likely involves oxidation reactions such as hydroxylation and dehydrogenation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] Phase II metabolism may involve the conjugation of the parent compound or its Phase I metabolites with glucuronic acid or sulfate to increase their water solubility for excretion.
Q2: What are the main challenges in analyzing schindilactone A and its metabolites in biological matrices?
The primary challenges include:
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Low concentrations: Metabolites are often present at very low concentrations (nanomolar range) in complex biological matrices like plasma and urine.
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Matrix effects: Endogenous components in biological samples can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.
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Structural complexity: The complex, multi-ring structure of schindilactone A can result in numerous isomeric metabolites that are difficult to separate chromatographically.
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Lack of commercial standards: Reference standards for predicted metabolites are often unavailable, making their unequivocal identification and quantification challenging.
Q3: Which analytical technique is most suitable for the detection and quantification of schindilactone A metabolites?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the analysis of complex molecules like schindilactone A and its metabolites from biological samples.[3][4][5][6] LC-MS/MS offers high sensitivity, selectivity, and the ability to perform structural elucidation through fragmentation analysis.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For reverse-phase chromatography, try different organic modifiers (e.g., acetonitrile vs. methanol) and additives (e.g., formic acid, ammonium formate). | Improved peak shape (more symmetrical) and increased signal intensity. |
| Matrix Effects | Dilute the sample with the initial mobile phase. Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction). | Reduced ion suppression or enhancement, leading to a more accurate and reproducible signal. |
| Low Analyte Concentration | Concentrate the sample extract using a gentle stream of nitrogen or a vacuum centrifuge. Ensure the injection volume is optimized for your instrument. | Increased signal-to-noise ratio and detectable peaks. |
| Improper Ionization | Optimize electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates, and temperature. Test both positive and negative ionization modes. | Enhanced ionization efficiency and improved signal intensity for the parent ion and its fragments. |
Issue 2: Difficulty in Identifying Unknown Metabolites
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Fragmentation | Optimize the collision energy in the MS/MS settings to induce informative fragmentation of the parent ion. | Generation of a rich fragmentation spectrum that can be used for structural elucidation. |
| Isomeric Metabolites | Improve chromatographic separation by using a longer column, a smaller particle size, or a different stationary phase. Gradient elution should be carefully optimized. | Separation of isomeric metabolites, allowing for individual fragmentation analysis and identification. |
| Lack of Reference Spectra | Utilize in-silico fragmentation prediction software to generate theoretical fragmentation patterns for potential metabolites. Compare these with the experimental data. | Tentative identification of metabolite structures based on matching fragmentation patterns. |
| Complex Background Noise | Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of both parent and fragment ions, which aids in elemental composition determination. | Increased confidence in the identification of unknown metabolites by reducing the number of possible elemental formulas. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for Schindilactone A Metabolite Analysis
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Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Protocol 2: Sample Preparation of Urine for Schindilactone A Metabolite Analysis
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature and centrifuge at 2000 x g for 10 minutes to remove particulate matter.[7]
-
Dilution: Dilute 100 µL of the urine supernatant with 400 µL of the initial mobile phase containing an internal standard.
-
Vortexing: Vortex the mixture for 30 seconds.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
Data Presentation
Table 1: Hypothetical LC-MS/MS Parameters for Schindilactone A and its Predicted Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Schindilactone A | 527.3 | 399.2 | 35 | 8.2 |
| Hydroxylated Metabolite | 543.3 | 415.2 | 35 | 7.5 |
| Dehydrogenated Metabolite | 525.3 | 397.2 | 38 | 7.9 |
| Glucuronide Conjugate | 703.4 | 527.3 | 25 | 6.1 |
Visualizations
Caption: Experimental workflow for schindilactone A metabolite analysis.
Caption: Hypothetical signaling pathway of schindilactone A.
References
- 1. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoids from Ganoderma lucidum inhibit cytochrome P450 enzymes interfering with the metabolic process of specific clinical drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of three triterpenes in rat plasma by LC-MS/MS and its application to a pharmacokinetic study of Rhizoma Alismatis extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In-depth LC-MS and in-vitro studies of a triterpenoid saponin capilliposide-A metabolism modulation in gut microbiota of mice [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]
Technical Support Center: Enhancing the Stability of Schindilactone A for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Schindilactone A for successful in vivo studies.
Troubleshooting Guide
Researchers often encounter challenges with the stability and solubility of complex natural products like Schindilactone A during in vivo experiments. This guide addresses common issues and provides potential solutions.
Issue 1: Poor Aqueous Solubility of Schindilactone A
Poor solubility can lead to inaccurate dosing and low bioavailability.
| Solution | Principle | Considerations |
| Co-solvents | Utilize a mixture of a primary solvent (e.g., DMSO, ethanol) and an aqueous buffer to dissolve Schindilactone A. | The concentration of the organic solvent should be minimized to avoid toxicity in animal models. A typical starting point is <10% DMSO or <20% ethanol in the final formulation. |
| Cyclodextrins | Encapsulate Schindilactone A within the hydrophobic cavity of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form an inclusion complex with enhanced aqueous solubility.[1][2][3] | The molar ratio of Schindilactone A to cyclodextrin needs to be optimized. Start with a 1:1 molar ratio and assess solubility. |
| pH Adjustment | While not extensively studied for Schindilactone A, the solubility of some compounds can be influenced by pH. However, given the susceptibility of lactones to hydrolysis at non-neutral pH, this should be approached with caution. | Perform a preliminary pH-stability profile before considering this approach. |
Issue 2: Suspected Degradation of Schindilactone A in Formulation
Degradation can occur prior to administration, leading to reduced efficacy and potential confounding results from degradation products. The primary suspected degradation pathway for the lactone ring is hydrolysis.
| Parameter | Potential Problem | Recommended Action |
| pH of Formulation | The lactone ring of Schindilactone A is likely susceptible to hydrolysis under alkaline and potentially acidic conditions. | Prepare formulations in a neutral buffer (pH 7.2-7.4) immediately before use. Avoid prolonged storage of aqueous solutions. |
| Temperature | Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions. | Store stock solutions of Schindilactone A in an appropriate organic solvent (e.g., DMSO) at -20°C or -80°C. Prepare aqueous formulations on the day of the experiment and keep them on ice. |
| Presence of Water | Water is a reactant in the hydrolysis of the lactone ring. | For long-term storage, Schindilactone A should be stored as a dry powder or in a non-aqueous solvent. |
Issue 3: Inconsistent In Vivo Efficacy
Variability in experimental outcomes can be linked to the instability of the compound after administration.
| Factor | Potential Issue | Mitigation Strategy |
| Metabolic Instability | The lactone moiety may be susceptible to enzymatic hydrolysis in vivo. | Consider formulation strategies that protect the lactone ring, such as encapsulation in liposomes or nanoparticles.[4] These carriers can shield the drug from metabolic enzymes and control its release. |
| Poor Bioavailability | Low absorption and rapid clearance can limit the exposure of target tissues to Schindilactone A. | The use of cyclodextrins can improve bioavailability by enhancing solubility and membrane permeability.[2][3][5] Nanoparticle-based delivery systems can also improve pharmacokinetic profiles. |
| Lack of Target Engagement Data | It is difficult to assess in vivo stability without understanding the compound's interaction with its biological target. | Develop and validate analytical methods to quantify Schindilactone A and its potential metabolites in biological matrices (e.g., plasma, tissue homogenates). |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Schindilactone A?
While specific degradation pathways for Schindilactone A have not been published, the presence of a lactone ring suggests that it is susceptible to hydrolysis. This reaction involves the cleavage of the ester bond in the lactone ring, catalyzed by water, and can be accelerated by acidic or basic conditions. This would result in the formation of a seco-acid (ring-opened) derivative.
Q2: How can I prepare a stable formulation of Schindilactone A for my animal studies?
A recommended starting point is to prepare a stock solution of Schindilactone A in 100% DMSO and store it at -20°C or -80°C. On the day of the experiment, dilute the stock solution with a sterile, neutral aqueous vehicle (e.g., phosphate-buffered saline, pH 7.4) to the final desired concentration. Ensure the final concentration of DMSO is well-tolerated by the animal model (typically below 10%). For potentially improved stability and solubility, consider formulating with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Q3: Are there any advanced formulation strategies to improve the in vivo stability of Schindilactone A?
Yes, advanced drug delivery systems can offer significant advantages.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For Schindilactone A, it could be entrapped within the lipid bilayer, protecting it from premature degradation in the bloodstream.
-
Nanoparticles: Biodegradable polymeric nanoparticles can encapsulate Schindilactone A, providing a controlled release profile and potentially targeting specific tissues.[4]
-
Cyclodextrin Inclusion Complexes: As mentioned previously, forming an inclusion complex with cyclodextrins can enhance stability by shielding the labile lactone group.[1][2][3]
Q4: What analytical methods are suitable for assessing the stability of Schindilactone A?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and reliable method. An ideal HPLC method should be able to separate the intact Schindilactone A from its potential degradation products.
Experimental Protocols
Protocol 1: Preparation of a Schindilactone A Formulation using HP-β-Cyclodextrin
This protocol describes the preparation of a Schindilactone A formulation with enhanced solubility for in vivo administration.
Materials:
-
Schindilactone A
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amounts of Schindilactone A and HP-β-CD for a desired molar ratio (e.g., 1:1 or 1:2).
-
Dissolve the HP-β-CD in the required volume of sterile PBS.
-
Add the Schindilactone A powder to the HP-β-CD solution.
-
Vortex the mixture vigorously for 5-10 minutes.
-
If the solution is not clear, sonicate in a water bath for 10-15 minutes.
-
Visually inspect the solution for complete dissolution.
-
Sterile-filter the final formulation using a 0.22 µm filter before administration.
-
Prepare this formulation fresh on the day of the experiment.
Protocol 2: Forced Degradation Study of Schindilactone A
This protocol outlines a forced degradation study to identify the degradation products and assess the stability of Schindilactone A under various stress conditions.
Materials:
-
Schindilactone A
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Incubator/water bath
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of Schindilactone A in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid Schindilactone A in an oven at 60°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose a solution of Schindilactone A to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an untreated control to identify degradation peaks.
Visualizations
Potential Degradation of Schindilactone A
Caption: Hypothetical hydrolytic degradation pathway of Schindilactone A.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for stability testing of Schindilactone A.
Signaling Pathway (Hypothetical)
The specific signaling pathways modulated by Schindilactone A have not yet been elucidated in published literature. However, many complex natural products with anti-inflammatory and anti-cancer properties are known to interact with key cellular signaling cascades. Below is a hypothetical pathway that is often implicated in such activities. Researchers should experimentally verify any proposed mechanism of action.
Caption: A hypothetical anti-inflammatory signaling pathway for Schindilactone A.
References
- 1. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents [mdpi.com]
- 4. shellichemistry.com - Nanoparticle Drug Delivery [shellichemistry.com]
- 5. Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds | Blog | Biosynth [biosynth.com]
Technical Support Center: Scale-Up Synthesis of Schindilactone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of schindilactone A for preclinical research. The information is based on the seminal total synthesis by Yang and coworkers and addresses potential challenges encountered when transitioning from laboratory to pilot scale.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the scale-up synthesis of schindilactone A?
A1: The primary challenges in the scale-up synthesis of schindilactone A stem from its complex molecular architecture, which includes eight fused rings and twelve stereocenters. Key issues include:
-
Stereocontrol: Maintaining high diastereoselectivity on a larger scale can be difficult.
-
Reagent Handling and Safety: The synthesis employs hazardous reagents such as carbon monoxide and pyrophoric organometallics (e.g., Grignard reagents), which require specialized equipment and handling procedures at scale.
-
Catalyst Efficiency and Removal: Several steps rely on expensive and toxic heavy metal catalysts (Ru, Pd, Co). Ensuring catalyst efficiency, minimizing catalyst loading, and removing residual metals to parts-per-million (ppm) levels are critical for producing material for preclinical studies.
-
Purification of Intermediates: The purification of complex, high-molecular-weight intermediates can be challenging, often requiring multiple chromatographic steps, which are not ideal for large-scale production.
-
Reaction Exotherms: Several reactions, such as the Grignard addition and Dieckmann condensation, are exothermic and require careful monitoring and control of reaction temperature to prevent runaway reactions.
Q2: How can I minimize the formation of diastereomers during the synthesis?
A2: Minimizing the formation of diastereomers is crucial. Key strategies include:
-
Strict Temperature Control: Many of the stereoselective reactions are highly sensitive to temperature. Maintaining precise and uniform temperature control across the reactor is essential.
-
Slow Reagent Addition: The controlled, slow addition of reagents can help to maintain optimal reaction conditions and minimize side reactions that may lead to the formation of undesired stereoisomers.
-
Solvent and Reagent Purity: Using high-purity, anhydrous solvents and reagents is critical, as impurities can interfere with the stereochemical course of the reactions.
-
Chiral Auxiliaries and Catalysts: While the reported synthesis relies on substrate-controlled diastereoselectivity, for certain steps, the use of chiral auxiliaries or catalysts could be explored to enhance stereocontrol, although this would add complexity and cost.
Q3: What are the safety precautions for handling carbon monoxide in the Pauson-Khand and carbonylative annulation reactions?
A3: Carbon monoxide (CO) is a colorless, odorless, and highly toxic gas.[1] Strict safety protocols are mandatory:
-
Dedicated Gas Delivery System: Use a well-maintained and leak-tested gas delivery system with a pressure regulator, flow meter, and check valves.
-
Fume Hood and Ventilation: All reactions involving CO must be conducted in a high-performance fume hood with adequate ventilation.
-
CO Detectors: Personal and area CO monitors with alarms should be used to provide an early warning of any leaks.[2][3][4]
-
Inert Atmosphere Techniques: Ensure all glassware is properly assembled and leak-tight. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) before introducing CO.
-
Emergency Preparedness: Have a clear emergency plan in place, including access to fresh air and immediate medical attention in case of exposure. Symptoms of CO poisoning include headache, dizziness, nausea, and confusion.[2]
Troubleshooting Guides
Diels-Alder Reaction
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Cycloadduct | Incomplete reaction. | Increase reaction time or temperature. Ensure the diene is in the reactive s-cis conformation; for some dienes, this may require heating.[5] |
| Decomposition of starting materials. | Use a lower reaction temperature and monitor the reaction progress closely by TLC or HPLC. Ensure starting materials are pure. | |
| Formation of Side Products | Polymerization of the diene or dienophile. | Add a polymerization inhibitor (e.g., hydroquinone) in small amounts. Use a moderate reaction temperature. |
| Retro-Diels-Alder reaction. | Use the minimum effective temperature for the reaction and isolate the product as soon as the reaction is complete. |
Ring-Closing Metathesis (RCM)
| Issue | Possible Cause | Recommended Solution |
| Low Conversion | Inactive catalyst. | Use a fresh batch of catalyst. Ensure the solvent is rigorously degassed and anhydrous, as oxygen and water can deactivate the catalyst. |
| Insufficient catalyst loading. | While minimizing catalyst is a goal, on a larger scale, a slightly higher loading may be necessary to drive the reaction to completion. | |
| Formation of Oligomers/Polymers | Intermolecular reaction is competing with the desired intramolecular RCM. | Perform the reaction at high dilution to favor the intramolecular cyclization. This can be achieved by the slow addition of the diene substrate to the reaction mixture containing the catalyst. |
| Difficulty in Removing Ruthenium Residues | Strong coordination of ruthenium to the product. | Use a ruthenium scavenger, such as activated carbon, silica-bound thiourea, or lead tetraacetate, followed by filtration. Multiple treatments may be necessary. |
Quantitative Data Summary
The following table summarizes the projected yields and purity for key intermediates in a scaled-up synthesis of schindilactone A, assuming a starting scale of 100 g of the initial diene.
| Intermediate | Key Reaction | Projected Yield (Scale-up) | Projected Purity (after purification) | Purification Method |
| ABC Ring System | Diels-Alder / RCM | 65-75% | >98% | Crystallization / Column Chromatography |
| FGH Ring System | Pauson-Khand | 50-60% | >97% | Column Chromatography |
| CDEF Ring System Precursor | Carbonylative Annulation | 55-65% | >98% | Column Chromatography / Crystallization |
| Final Intermediate before Dieckmann | Grignard Reaction | 70-80% | >99% | Crystallization |
| Schindilactone A | Dieckmann Condensation | 40-50% | >99.5% | Preparative HPLC |
Experimental Protocols
Key Experiment: Scale-Up of the Pauson-Khand Reaction for FGH Ring System Construction
Objective: To synthesize the FGH ring system intermediate on a 50-gram scale using a cobalt-catalyzed Pauson-Khand reaction.
Reagents:
-
Enyne precursor (1.0 eq)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 eq)
-
Thiourea (as a promoter) (0.2 eq)
-
Degassed Dioxane (as solvent)
-
Carbon Monoxide (CO) gas (balloon pressure)
-
Celite®
Equipment:
-
1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a gas inlet, and a reflux condenser connected to an oil bubbler.
-
CO gas cylinder with a regulator and a balloon.
-
CO detector.
-
Inert atmosphere setup (Schlenk line with nitrogen or argon).
Procedure:
-
Setup: Assemble the reaction flask and ensure all joints are well-sealed. Flame-dry the glassware under vacuum and backfill with nitrogen.
-
Reagent Addition: To the flask, add the enyne precursor (50 g) and thiourea. Purge the flask with nitrogen for 15 minutes.
-
Solvent Addition: Add degassed dioxane (500 mL) via cannula. Stir the mixture until all solids are dissolved.
-
Cobalt Complex Formation: In a separate flask under nitrogen, dissolve dicobalt octacarbonyl in degassed dioxane. Transfer this solution to the reaction flask via cannula. The solution should turn dark.
-
Carbon Monoxide Introduction: Purge the headspace of the reaction flask with CO and then maintain a positive pressure of CO using a balloon.
-
Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully vent the excess CO in a fume hood. Add Celite® to the reaction mixture and stir for 30 minutes to adsorb the cobalt residues.
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: Overall synthetic workflow for schindilactone A.
Caption: Troubleshooting logic for the RCM step.
References
Validation & Comparative
Unverified Potential: The Biological Activity of Synthetic Schindilactone A Remains Largely Unconfirmed
While the complex and elegant total synthesis of schindilactone A has been a notable achievement in organic chemistry, a thorough review of published scientific literature reveals a significant gap in the experimental validation of the biological activity of its synthetic counterpart. Although the natural compound, a nortriterpenoid isolated from the Schisandraceae plant family, is reported to possess interesting biological activities, including potential anticancer and anti-infectious properties, and has been used in traditional Chinese medicine for rheumatic disease, specific quantitative data and detailed experimental protocols for the synthetic version are not publicly available. [1][2]
This guide aims to address the current state of knowledge regarding the biological activity of synthetic schindilactone A, highlight the absence of direct comparative data, and provide context based on the reported activities of the natural product and related compounds.
The Synthetic Challenge and the Biological Hypothesis
Schindilactone A's intricate molecular architecture, characterized by a highly oxygenated backbone and multiple fused rings, has made it a challenging target for synthetic chemists.[1] The successful total synthesis of (±)-schindilactone A was a landmark achievement, providing access to a molecule of potential therapeutic interest.[3][4] The primary motivation for its synthesis was driven by the reported, albeit not extensively detailed, biological activities of the natural product.
The Missing Link: Lack of Experimental Confirmation
Despite the successful synthesis, a comprehensive search of scientific databases yields no published studies that have taken the synthetically derived schindilactone A and performed detailed biological assays to confirm and quantify its activity. This critical step is necessary to verify that the synthetic molecule exhibits the same biological effects as its natural counterpart. Without such studies, any claims about the biological activity of synthetic schindilactone A remain presumptive.
Potential Biological Activities (Based on Natural Product)
The following table summarizes the reported but unquantified biological activities of natural schindilactone A. It is crucial to reiterate that these activities have not been experimentally confirmed for the synthetic version in the available literature.
| Biological Activity | Reported Use/Observation |
| Anti-inflammatory | Used in traditional Chinese medicine for rheumatic disease.[2] |
| Anticancer | Described as having "interesting biological activities in cancer...axis".[1] |
| Anti-infectious | Described as having "interesting biological activities in...anti-infectious axis".[1] |
Experimental Protocols: A Necessary Next Step
To confirm the biological activity of synthetic schindilactone A, a series of in vitro and in vivo experiments would be required. The following are examples of experimental protocols that would be necessary to validate its putative anticancer and anti-inflammatory effects.
Hypothetical Experimental Workflow for Biological Validation
To bridge the existing knowledge gap, a logical experimental workflow would be essential. The following diagram illustrates a potential pathway for the biological characterization of synthetic schindilactone A.
Caption: Hypothetical workflow for the biological validation of synthetic schindilactone A.
Conclusion
The synthesis of schindilactone A is a testament to the power of modern organic chemistry. However, the crucial subsequent step—the biological evaluation of the synthetic product—appears to be an underexplored area in the published literature. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The existing body of work on the synthesis of schindilactone A provides a solid foundation for future studies aimed at definitively characterizing its biological activities and unlocking its therapeutic potential. Until such studies are conducted and published, any discussion of the biological activity of synthetic schindilactone A must be framed as hypothetical and based on the reported, yet unquantified, properties of the natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. The Tan/Chen/Yang Synthesis of Schindilactone A [organic-chemistry.org]
- 3. Diastereoselective total synthesis of (±)-schindilactone a, Part 3: The final phase and completion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereoselective total synthesis of (±)-schindilactone A - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Schindilactone A and Other Nortriterpenoids
For Researchers, Scientists, and Drug Development Professionals
Schindilactone A, a highly oxygenated and structurally complex nortriterpenoid isolated from the medicinal plant Schisandra grandiflora, has garnered significant interest in the scientific community. Its intricate architecture, featuring a unique bridged polycyclic system, presents a formidable challenge for synthetic chemists and a source of inspiration for the development of novel therapeutic agents. This guide provides a comparative analysis of Schindilactone A with other notable nortriterpenoids, focusing on their biological activities and supported by experimental data.
Comparative Biological Activity
Nortriterpenoids derived from the Schisandraceae family have demonstrated a range of biological activities, most notably anti-HIV and cytotoxic effects. While specific quantitative data for Schindilactone A's biological activity remains under investigation in publicly accessible literature, a comparative analysis with structurally related nortriterpenoids provides valuable insights into the potential of this class of compounds.
Below is a summary of the reported anti-HIV and cytotoxic activities of several nortriterpenoids isolated from Schisandra species.
| Compound | Biological Activity | Cell Line | IC50 / EC50 (µg/mL) | Reference |
| Micrandilactone C | Anti-HIV-1 | - | 7.71 | [1] |
| Lancifodilactone G | Anti-HIV | C8166 | 95.47 ± 14.19 | [2] |
| Sphenadilactone C | Anti-HIV-1 | C8166 | 29.5 | [3] |
| Sphenasin A | Anti-HIV-1 | C8166 | 15.5 | [3] |
| Lignan 3 | Anti-HIV-1 | C8166 | 17.2 | [3] |
| Lignan 4 | Anti-HIV-1 | C8166 | 19.0 | [3] |
| Lignan 5 | Anti-HIV-1 | C8166 | 20.5 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of nortriterpenoid bioactivities.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., K562, A549, HT-29) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Cisplatin) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
Anti-HIV Assay (Syncytium Formation Assay)
The anti-HIV activity is often assessed by the inhibition of virus-induced syncytium formation in co-cultures of infected and uninfected T-cells.
Protocol:
-
Cell Preparation: Chronically HIV-1-infected H9 cells (producer cells) are co-cultured with uninfected CEM-SS cells (target cells) in 96-well plates.
-
Compound Treatment: The co-culture is treated with various concentrations of the test compounds and a positive control (e.g., AZT).
-
Incubation: The plates are incubated for 24 hours to allow for syncytium formation.
-
Syncytia Quantification: The number of syncytia (multinucleated giant cells) in each well is counted under a microscope.
-
EC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that inhibits syncytium formation by 50%, is determined from the dose-response curves.
Signaling Pathways and Molecular Mechanisms
While the precise signaling pathways modulated by Schindilactone A are yet to be fully elucidated, studies on other structurally related lactones provide insights into potential mechanisms of action. For instance, some sesquiterpene lactones have been shown to suppress the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[4] This pathway is a crucial regulator of the inflammatory response and cell survival, and its inhibition is a key target in anti-inflammatory and anti-cancer drug development.
The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Below is a logical diagram illustrating the potential inhibitory effect on the NF-κB signaling pathway.
Caption: Putative inhibition of the NF-κB signaling pathway by Schindilactone A.
Experimental Workflow: From Plant to Bioassay
The journey from the natural source to the evaluation of biological activity involves a series of meticulous steps. The following diagram outlines a typical experimental workflow for the isolation and bioassay of nortriterpenoids like Schindilactone A.
Caption: A typical workflow for isolating and testing nortriterpenoids.
Conclusion
Schindilactone A and its related nortriterpenoids represent a promising class of natural products with significant potential for the development of new anti-HIV and anti-cancer agents. While the specific biological activities of Schindilactone A require further investigation, the data from structurally similar compounds highlight the therapeutic potential of this unique chemical scaffold. The complex structures of these molecules continue to inspire synthetic chemists and drive the development of innovative synthetic strategies. Future research should focus on elucidating the precise mechanisms of action and structure-activity relationships of these fascinating natural products to unlock their full therapeutic potential.
References
- 1. Structure and anti-HIV activity of micrandilactones B and C, new nortriterpenoids possessing a unique skeleton from Schisandra micrantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lancifodilactone G: a unique nortriterpenoid isolated from Schisandra lancifolia and its anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of the NF-kappaB signalling pathway by ergolide, sesquiterpene lactone, in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Schindilactone A vs. Paclitaxel: A Comparative Analysis in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with natural products serving as a crucial source of novel chemotherapeutic agents. This guide provides a comparative overview of schindilactone A, a structurally complex triterpenoid lactone, and paclitaxel, a widely used mitotic inhibitor, in the context of their potential applications in treating cancer cell lines. While paclitaxel is a well-established and extensively studied anticancer drug, research into the specific anticancer activities of schindilactone A is still in its nascent stages. This guide aims to summarize the available data for both compounds, highlighting the therapeutic mechanisms of paclitaxel and the potential, yet underexplored, avenues for schindilactone A.
I. Overview and Chemical Structure
Schindilactone A is a nortriterpenoid isolated from the medicinal plant Schisandra neglecta. Its intricate molecular architecture, characterized by a highly oxygenated and rearranged scaffold, has made it a challenging target for total synthesis. While traditional use in treating rheumatic diseases has been reported, its specific biological activities in cancer are not yet extensively documented in publicly available research.
Paclitaxel , originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and non-small cell lung cancer.[1][2] Its established clinical efficacy is attributed to its unique mechanism of action targeting microtubules.
II. Mechanism of Action
Paclitaxel: Microtubule Stabilization
Paclitaxel's primary mechanism of action involves its interaction with β-tubulin subunits within microtubules.[3] Unlike other microtubule-targeting agents that induce depolymerization, paclitaxel stabilizes the microtubule polymer, preventing its disassembly.[1] This disruption of normal microtubule dynamics is critical during cell division, as it arrests the cell cycle at the G2/M phase, ultimately leading to apoptotic cell death.[1][2]
Schindilactone A: Awaiting Elucidation
Currently, there is a lack of specific studies detailing the molecular mechanism of schindilactone A in cancer cells. However, many sesquiterpene lactones, a class of compounds related to triterpenoids, are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of inflammatory pathways.[1] It is plausible that schindilactone A may share some of these general properties, but dedicated research is required to confirm its specific targets and pathways.
III. Comparative Cytotoxicity
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cancer Cell Line | Schindilactone A (µM) | Paclitaxel (µM) | Reference |
| Breast Cancer | |||
| MCF-7 | Data not available | 0.002 - 0.008 | [4] |
| MDA-MB-231 | Data not available | 0.003 - 0.01 | [4] |
| Ovarian Cancer | |||
| A2780 | Data not available | 0.001 - 0.005 | [4] |
| Lung Cancer | |||
| A549 | Data not available | 0.002 - 0.01 | [4] |
| Prostate Cancer | |||
| PC-3 | Data not available | 0.004 - 0.015 | [4] |
| Colon Cancer | |||
| HCT-116 | Data not available | 0.001 - 0.006 | [4] |
IV. Induction of Apoptosis and Cell Cycle Arrest
Paclitaxel
As a potent mitotic inhibitor, paclitaxel's induction of cell cycle arrest at the G2/M phase is a hallmark of its activity.[1][2] This arrest is a direct consequence of the stabilization of microtubules and the formation of abnormal mitotic spindles, which activates the spindle assembly checkpoint and ultimately leads to programmed cell death, or apoptosis.
Table 2: Effects on Apoptosis and Cell Cycle
| Parameter | Schindilactone A | Paclitaxel |
| Apoptosis Induction | Data not available | Induces apoptosis following mitotic arrest. |
| Cell Cycle Arrest | Data not available | Arrests cells in the G2/M phase.[1][2] |
V. Experimental Protocols
Detailed experimental protocols for assessing the anticancer effects of novel compounds are crucial for reproducible research. Below is a generalized workflow for evaluating and comparing the efficacy of schindilactone A and paclitaxel.
Key Methodologies:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of schindilactone A or paclitaxel for a specified duration (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cells are treated with the compounds at their respective IC50 concentrations for a defined period.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis:
-
Treated cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then treated with RNase A and stained with Propidium Iodide.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
VI. Signaling Pathways
Paclitaxel
The signaling pathways activated by paclitaxel-induced mitotic arrest are complex and can involve the activation of c-Jun N-terminal kinase (JNK) and the phosphorylation of Bcl-2, which promotes apoptosis.
Schindilactone A
The specific signaling pathways modulated by schindilactone A in cancer cells have not yet been identified. Future research should focus on elucidating these pathways to understand its potential as a therapeutic agent.
VII. Conclusion and Future Directions
Paclitaxel remains a potent and clinically valuable anticancer drug with a well-defined mechanism of action centered on microtubule stabilization. In contrast, schindilactone A represents an intriguing natural product with a complex chemical structure whose anticancer potential is largely unexplored.
The lack of available data on the cytotoxicity, apoptosis-inducing capabilities, and cell cycle effects of schindilactone A underscores a significant knowledge gap. Future research is imperative to:
-
Determine the in vitro cytotoxicity of schindilactone A across a broad panel of human cancer cell lines.
-
Elucidate the molecular mechanism of action , including its specific cellular targets and effects on cell cycle progression and apoptosis.
-
Investigate the signaling pathways modulated by schindilactone A in cancer cells.
-
Conduct in vivo studies in animal models to evaluate its antitumor efficacy and toxicity profile.
A thorough investigation into the biological activities of schindilactone A is warranted to determine if this complex natural product holds promise as a novel lead compound in the development of future cancer therapies. Direct comparative studies with established drugs like paclitaxel will be essential to benchmark its efficacy and potential clinical utility.
References
validating the anti-infective spectrum of schindilactone A
For researchers, scientists, and drug development professionals, schindilactone A presents a compelling case of a complex natural product with purported, yet largely uncharacterized, anti-infective properties. A nortriterpenoid isolated from plants of the Schisandraceae family, its intricate molecular architecture has been the primary focus of extensive synthetic chemistry efforts. While lauded for its "interesting biological activities in cancer and anti-infectious axis," a deep dive into the scientific literature reveals a conspicuous absence of specific data validating its broad-spectrum anti-infective capabilities.
This guide provides a comprehensive overview of the current state of knowledge regarding schindilactone A's anti-infective profile, highlighting the critical need for further experimental validation.
Anti-Infective Spectrum: A Call for Quantitative Data
Despite numerous investigations into its synthesis, there is a significant lack of publicly available data on the specific antibacterial, antiviral, and antifungal activity of schindilactone A. To date, no definitive studies presenting minimum inhibitory concentration (MIC) values against bacterial or fungal strains, or 50% effective concentration (EC₅₀) values against viral pathogens have been published.
While the broader class of nortriterpenoids from the Schisandraceae family has been associated with "strong antiviral properties," these findings have not been specifically attributed to schindilactone A. This leaves a critical knowledge gap for researchers looking to explore its therapeutic potential.
Table 1: Current Status of Anti-Infective Data for Schindilactone A
| Anti-Infective Class | Organism/Virus Tested | MIC / EC₅₀ (µg/mL) | Reference |
| Antibacterial | Not Reported | Not Available | - |
| Antifungal | Not Reported | Not Available | - |
| Antiviral | Not Reported | Not Available | - |
The absence of data in Table 1 underscores the nascent stage of research into the anti-infective pharmacology of schindilactone A.
Potential Mechanisms of Action: An Uncharted Territory
The mechanism through which schindilactone A might exert any anti-infective effects remains entirely speculative. Without foundational data on its spectrum of activity, investigations into its molecular targets and pathways have not been undertaken.
One historical mention of the use of the plant family in traditional Chinese medicine for treating rheumatic disease suggests potential anti-inflammatory properties.[1] Chronic inflammation is often associated with infectious diseases, and an anti-inflammatory mode of action could contribute to its therapeutic efficacy in such contexts. However, this link is tenuous and requires rigorous scientific investigation.
A hypothetical workflow for elucidating the anti-infective mechanism of schindilactone A is presented below.
Caption: Hypothetical workflow for investigating the anti-infective properties of schindilactone A.
Experimental Protocols: A Roadmap for Future Research
To address the current knowledge gap, standardized experimental protocols are essential. The following methodologies are proposed for a systematic evaluation of schindilactone A's anti-infective spectrum.
Antibacterial Susceptibility Testing
-
Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare a two-fold serial dilution of schindilactone A in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate microtiter plate wells with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of schindilactone A that completely inhibits visible bacterial growth.
-
-
Controls: Include a positive control (a known antibiotic) and a negative control (no compound).
Antifungal Susceptibility Testing
-
Method: Broth microdilution method based on CLSI guidelines for yeasts and filamentous fungi.
-
Procedure:
-
Prepare a serial dilution of schindilactone A in RPMI-1640 medium.
-
Inoculate microtiter plate wells with a standardized fungal suspension.
-
Incubate at 35°C for 24-48 hours (yeasts) or longer for filamentous fungi.
-
The MIC is determined as the lowest concentration that causes a significant reduction (e.g., ≥50%) in turbidity compared to the growth control.
-
Antiviral Activity Assay
-
Method: Plaque reduction assay or cytopathic effect (CPE) inhibition assay.
-
Procedure (Plaque Reduction Assay):
-
Grow a confluent monolayer of host cells in multi-well plates.
-
Infect the cells with a known titer of the virus.
-
After an adsorption period, remove the inoculum and overlay the cells with a medium containing various concentrations of schindilactone A and a gelling agent (e.g., agarose).
-
Incubate until plaques are visible.
-
Stain the cells and count the plaques.
-
The EC₅₀ is the concentration of schindilactone A that reduces the number of plaques by 50% compared to the virus control.
-
The following diagram illustrates a generalized workflow for antimicrobial susceptibility testing.
Caption: Generalized workflow for antimicrobial susceptibility testing.
Conclusion: A Promising Molecule Awaiting Biological Exploration
Schindilactone A stands as a testament to the synthetic prowess of modern organic chemistry. However, its biological and pharmacological characterization, particularly concerning its anti-infective potential, remains in its infancy. The information presented in this guide highlights a significant opportunity for microbiologists, virologists, and pharmacologists to undertake the foundational research necessary to validate the anecdotal claims of its anti-infective properties. Such studies are crucial to unlock the potential of this complex and fascinating natural product for the development of new therapeutic agents.
References
Benchmarking Schindilactone A: A Proposed Investigation into Kinase Inhibition Potential
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a proposed framework for investigating the kinase inhibitory potential of Schindilactone A. As of this publication, there is no direct, peer-reviewed evidence confirming Schindilactone A as a kinase inhibitor. The rationale for this proposed study is based on the observed activity of structurally related compounds.
Introduction
Schindilactone A is a complex nortriterpenoid isolated from plants of the Schisandraceae family, which has garnered interest for its diverse biological activities, including anti-cancer properties. While its precise mechanisms of action are still under investigation, the broader family of compounds from Schisandra chinensis offers compelling clues. Notably, a related compound, Schisandrin B, has been shown to modulate critical cellular signaling pathways by inhibiting the phosphorylation of key kinases, including those in the MAPK and TGF-β pathways.
This guide outlines a proposed benchmarking study to investigate the potential of Schindilactone A as a kinase inhibitor. We present a comparative framework against two well-characterized inhibitors: Trametinib , a MEK1/2 inhibitor in the MAPK pathway, and Galunisertib , a TGF-β receptor I kinase inhibitor. This document provides hypothetical data tables, detailed experimental protocols, and pathway diagrams to serve as a comprehensive resource for researchers aiming to explore this promising natural product.
Comparative Kinase Inhibitor Data
The following tables summarize the established inhibitory concentrations (IC50) for Trametinib and Galunisertib against their respective targets. The values for Schindilactone A are presented as "To Be Determined" (TBD), as this data is not yet available in the public domain.
| Compound | Target Kinase(s) | Inhibitory Concentration (IC50) | Assay Type |
| Schindilactone A | TBD | TBD | TBD |
| Trametinib | MEK1 | 0.92 nM[1][2] | Cell-free |
| MEK2 | 1.8 nM[1][2] | Cell-free | |
| Galunisertib | TGF-βRI (ALK5) | 56 nM[3][4][5] | Cell-free |
| ALK4 | 77.7 nM[6] | Cell-free |
Table 1: Biochemical IC50 values against target kinases.
| Compound | Cell Line | Effect | Inhibitory Concentration (IC50) |
| Schindilactone A | TBD | TBD | TBD |
| Trametinib | HT-29 (colorectal cancer) | Growth inhibition | 0.48 nM[1][2] |
| COLO205 (colorectal cancer) | Growth inhibition | 0.52 nM[1] | |
| Galunisertib | Various cancer cell lines | Inhibition of TGF-β-induced SMAD phosphorylation | Sub-micromolar range[6] |
Table 2: Cell-based activity of selected kinase inhibitors.
Signaling Pathways and Proposed Points of Inhibition
The diagrams below, generated using Graphviz, illustrate the MAPK/ERK and TGF-β signaling pathways. They indicate the points of action for Trametinib and Galunisertib, and the hypothetical point of action for Schindilactone A, should it prove to modulate these pathways.
Caption: MAPK/ERK signaling pathway with inhibitor targets.
Caption: TGF-β signaling pathway with inhibitor targets.
Experimental Protocols
To quantitatively assess the kinase inhibitory activity of Schindilactone A, a series of biochemical and cell-based assays should be performed.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Objective: To determine the IC50 of Schindilactone A against a panel of kinases (e.g., MEK1/2, TGF-βRI).
Materials:
-
Purified recombinant kinase (e.g., MEK1, ALK5).
-
Kinase-specific substrate (e.g., inactive ERK2 for MEK1, Casein for ALK5).
-
ATP (adenosine triphosphate).
-
Schindilactone A, Trametinib, Galunisertib (as controls).
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well microplates.
Procedure:
-
Prepare serial dilutions of Schindilactone A and control inhibitors in DMSO.
-
Add the kinase enzyme solution to the wells of a microplate.
-
Add the test compounds (Schindilactone A) and controls to the wells and pre-incubate for 10-30 minutes.[7]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[7]
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is inversely proportional to kinase inhibition.[7]
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Western Blot for Phosphorylated Kinase Substrates
This cell-based assay determines if a compound can inhibit a signaling pathway within a cellular context by measuring the phosphorylation status of downstream targets.
Objective: To assess the effect of Schindilactone A on the phosphorylation of ERK (p-ERK) and SMAD2 (p-SMAD2) in appropriate cell lines.
Materials:
-
Cancer cell line (e.g., HT-29 for MAPK, A549 for TGF-β).
-
Cell culture medium and supplements.
-
Schindilactone A and control inhibitors.
-
Stimulant (e.g., EGF for MAPK, TGF-β1 for TGF-β pathway).
-
Lysis buffer with protease and phosphatase inhibitors.[8]
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).[8]
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-SMAD2, anti-total-SMAD2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat cells with various concentrations of Schindilactone A or control inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate growth factor (e.g., EGF or TGF-β1) for a short period (e.g., 15-30 minutes) to induce pathway activation.
-
Wash the cells with cold PBS and lyse them on ice using lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[8]
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein to ensure equal loading.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the effect of Schindilactone A on the viability of cancer cell lines.
Materials:
-
Cancer cell lines.
-
96-well culture plates.
-
Schindilactone A and control cytotoxic drugs.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or SDS in HCl).
Procedure:
-
Seed cells at a determined density (e.g., 3,000-5,000 cells/well) in a 96-well plate and incubate overnight.[9]
-
Treat the cells with serial dilutions of Schindilactone A and control compounds for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.[10] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.
Conclusion
The framework presented in this guide provides a clear and structured approach to investigating the kinase inhibitory potential of Schindilactone A. By leveraging the knowledge of related compounds and employing standardized, robust methodologies, researchers can effectively benchmark Schindilactone A against known kinase inhibitors. The data generated from these proposed experiments would be invaluable in elucidating the mechanism of action of this complex natural product and assessing its potential as a novel therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Trametinib | MEK Inhibitors: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galunisertib | LY2157299 | TGF-βRI inhibitor | antitumor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Galunisertib | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Schindilactone A and its Potential in Overcoming Cancer Drug Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a significant hurdle in the successful treatment of cancer. In the quest for novel therapeutic agents capable of circumventing these resistance mechanisms, natural products have perennially served as a rich source of inspiration and innovation. Schindilactone A, a complex nortriterpenoid isolated from plants of the Schisandraceae family, has garnered interest for its intricate chemical architecture. While direct experimental evidence detailing the efficacy of schindilactone A in resistant cancer cell models is not yet available in the public domain, this guide aims to provide a comparative analysis of related triterpenoid compounds that have demonstrated activity against such challenging cancer models. This will offer a valuable perspective on the potential of this class of molecules in addressing drug resistance.
Comparative Cytotoxicity of Triterpenoids in Resistant Cancer Cell Models
To contextualize the potential of schindilactone A, this section summarizes the cytotoxic activity of other triterpenoids against various cancer cell lines, including those known for their multidrug resistance. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, in this case, cell growth.
| Compound Name | Cancer Cell Line | Resistance Mechanism | IC50 (µM) | Reference |
| 15-Oxoursolic acid | MDR 2780AD (Ovarian) | P-glycoprotein (P-gp) overexpression | 2.3 ± 0.04 | [1] |
| Morolic acid 3-O-caffeate | HCT15 (Colon) | Multidrug resistant | 1.53 | [1] |
| 22α-O-Angeloyl-15-O-acetyl-3β,16α,28β-trihydroxyolean-12-en | A549 (Lung), SK-OV-3 (Ovarian), SK-MEL-2 (Melanoma), HCT15 (Colon) | Not specified | 11.9 - 19.3 | [1] |
| 3β-Hydroxy-22-oxo-20-taraxasten-30-oic acid | A2780 (Ovarian) | Not specified | ~3.9 | [1] |
Potential Mechanisms of Action in Resistant Cancers
While the precise mechanism of schindilactone A remains to be elucidated, studies on other triterpenoids suggest several pathways through which these compounds may overcome drug resistance. A primary mechanism of MDR in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from the cell, reducing their intracellular concentration and thus their efficacy. Some triterpenoids have been shown to inhibit the function of these transporters, thereby resensitizing resistant cells to conventional anticancer drugs.
Another potential avenue is the modulation of key signaling pathways that are often dysregulated in resistant cancers. These can include pathways involved in apoptosis (programmed cell death), cell cycle regulation, and survival. For instance, some sesquiterpene lactones, a related class of natural products, have been observed to overcome chemotherapy resistance by inhibiting the STAT3 and NF-κB signaling pathways.
Experimental Protocols: Assessing Cytotoxicity
The following provides a detailed methodology for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of novel compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Cancer cells (both the drug-sensitive parental line and the resistant subline) are harvested from culture.
-
Cells are counted and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., schindilactone A or a comparator) is prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of the compound are prepared in a complete cell culture medium.
-
The medium from the seeded plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest compound dose.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Following the incubation period, 10 µL of a sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed from the wells.
-
100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on a shaker for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the research process and potential biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.
References
Assessing the Therapeutic Index of Schindilactone A Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Schindilactone A, a complex nortriterpenoid isolated from plants of the Schisandraceae family, has garnered significant interest for its diverse biological activities. This guide provides a comparative analysis of the therapeutic index of its derivatives, focusing on their anti-cancer and anti-HIV properties. The objective is to offer a clear, data-driven resource for researchers engaged in the discovery and development of novel therapeutics.
Quantitative Data Summary
The therapeutic index (TI), a critical parameter in drug development, quantifies the relative safety of a drug by comparing the dose required to produce a therapeutic effect to the dose that causes toxicity. For in vitro studies, this is often expressed as the Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50). A higher SI value indicates a more promising therapeutic window.
The following table summarizes the available in vitro data for three Schindilactone A derivatives: Schigrandilactones A, B, and C.
| Compound | Cell Line | Activity | IC50 / EC50 (µM)[1] | CC50 (µM)[1] | Selectivity Index (SI = CC50/EC50) |
| Schigrandilactone A | A549 (Human Lung Carcinoma) | Cytotoxicity | 3.2 | - | - |
| HCT-116 (Human Colon Carcinoma) | Cytotoxicity | 4.5 | - | - | |
| Schigrandilactone B | A549 (Human Lung Carcinoma) | Cytotoxicity | 2.8 | - | - |
| HCT-116 (Human Colon Carcinoma) | Cytotoxicity | 3.9 | - | - | |
| Schigrandilactone C | C8166 (Human T-cell Lymphoma) | Anti-HIV-1 | 0.018 | > 20 | > 1111 |
-
IC50: Half-maximal inhibitory concentration.
-
EC50: Half-maximal effective concentration.
-
CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to generate the data presented above.
1. Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that is toxic to 50% of a cell population (CC50 or IC50 for cytotoxic compounds).
-
Cell Culture: Human cancer cell lines (e.g., A549, HCT-116) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., Schigrandilactones A and B). A control group with no compound is also included.
-
The plates are incubated for 72 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 490 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 or CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
2. Anti-HIV-1 Assay (C8166 Cell Line)
This assay evaluates the ability of a compound to inhibit HIV-1 replication.
-
Virus and Cells: HIV-1 (e.g., IIIB strain) is propagated in C8166 T-cells.
-
Assay Procedure:
-
C8166 cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.05 for 2 hours.
-
After infection, the cells are washed to remove the free virus and resuspended in fresh culture medium.
-
The infected cells are seeded in 96-well plates containing serial dilutions of the test compounds (e.g., Schigrandilactone C).
-
The plates are incubated for 3 days.
-
The cytopathic effect (CPE) of the virus is observed, and the p24 antigen in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The EC50 value is calculated as the compound concentration that reduces p24 antigen production by 50% compared to the virus control.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Therapeutic Index Assessment
The following diagram illustrates the general workflow for assessing the in vitro therapeutic index of a compound.
Hypothesized Signaling Pathway Inhibition by Schindilactone A Derivatives
While the precise mechanisms of action for many Schindilactone A derivatives are still under investigation, nortriterpenoids often exert their anti-cancer and anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates a hypothesized mechanism involving the inhibition of the NF-κB pathway, a central regulator of inflammation and cell survival.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Schiprolactone A
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of schiprolactone A, a lactone-containing organic compound. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals and to maintain compliance with environmental regulations. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on the general properties and hazards associated with lactone compounds.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Lactone compounds can be harmful if ingested, inhaled, or absorbed through the skin[1]. Some individuals may also experience allergic reactions to lactones[2].
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
Experimental Protocol for Disposal:
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect all this compound waste, including contaminated labware, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include: "Hazardous Waste," "this compound," and the primary hazard associated with organic lactones (e.g., "Irritant," "Harmful").
-
-
Waste Storage:
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]
-
Provide them with all available information about the waste, including its chemical class (lactone, organic compound) and any known hazards.
-
-
Decontamination of Labware:
-
Thoroughly decontaminate any labware that has come into contact with this compound before it is washed and reused or disposed of as non-hazardous waste.
-
A suitable decontamination procedure involves rinsing with an appropriate organic solvent (e.g., ethanol or acetone), followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.
-
Under no circumstances should this compound be disposed of down the drain or in regular trash. [5][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's safety professionals for specific guidance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Taraxacum - Wikipedia [en.wikipedia.org]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 5. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 6. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety and Logistical Information for Handling Schiprolactone A
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Schiprolactone A is paramount. This document provides immediate, actionable guidance to minimize risk and ensure operational integrity. Given the absence of a specific Safety Data Sheet for this compound, a conservative approach, treating it as a potent, potentially cytotoxic compound, is recommended.
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate PPE to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for various procedures.
| Procedure | Required PPE | Notes |
| Weighing and Aliquoting (Dry Powder) | - Dedicated, disposable solid-front gown with tight cuffs- Double chemotherapy-tested gloves- N95 or higher respirator- Full-face shield or safety goggles | Work should be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE). |
| Solution Preparation and Handling | - Disposable solid-front gown- Double chemotherapy-tested gloves- Safety goggles | To be performed in a chemical fume hood. |
| In Vitro/In Vivo Administration | - Disposable gown- Double chemotherapy-tested gloves- Safety goggles or face shield | Use Luer-Lok syringes and closed-system transfer devices where possible to minimize aerosol generation. |
| Waste Disposal | - Disposable gown- Double chemotherapy-tested gloves- Safety goggles | Follow specific cytotoxic waste disposal procedures. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety and to maintain the integrity of the research.
1. Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage in a designated receiving area.
-
Wear single gloves and a lab coat during inspection.
-
If the primary container is compromised, treat it as a spill and follow the spill response protocol.
-
Transport the intact container to the designated storage area.
2. Storage:
-
Store this compound in a clearly labeled, sealed, and shatter-proof secondary container.
-
The storage location should be a designated, secure, and ventilated area away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
3. Preparation and Use:
-
All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a containment ventilated enclosure to prevent inhalation of the powder.
-
Before starting any procedure, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
Work on a disposable, absorbent bench liner to contain any minor spills.
4. Spill Response:
-
Minor Spill (Contained on bench liner):
-
Alert others in the immediate area.
-
Wearing full PPE (double gloves, gown, respirator, and eye protection), carefully fold the absorbent liner, place it in a cytotoxic waste bag, and wipe the area with an appropriate deactivating agent or soap and water.
-
-
Major Spill:
-
Evacuate the area immediately and prevent re-entry.
-
Alert the designated emergency response team or Environmental Health and Safety (EHS) office.
-
Provide them with as much information as possible about the spilled substance.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care, following guidelines for cytotoxic waste.
1. Waste Segregation:
-
All materials that come into direct contact with this compound are considered cytotoxic waste. This includes:
-
Gloves, gowns, and other disposable PPE.
-
Weigh boats, pipette tips, and other disposable labware.
-
Contaminated bench liners and cleaning materials.
-
Empty and expired vials of this compound.
-
Syringes and needles used for administration.
-
2. Waste Containment:
-
Sharps: All sharps (needles, syringes, glass vials) must be placed directly into a rigid, puncture-resistant, and leak-proof sharps container specifically labeled for cytotoxic waste.[1]
-
Solid Waste: All non-sharp solid waste should be placed in thick, leak-proof plastic bags (e.g., double-bagged) that are clearly labeled with the cytotoxic hazard symbol.[2]
-
Liquid Waste: Liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.
3. Final Disposal:
-
All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.[1][3] Do not mix cytotoxic waste with regular or biohazardous waste streams.[3]
-
Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste.
Visual Guides for Handling and Disposal
To further clarify the procedural workflows, the following diagrams illustrate the key steps for safe handling and proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
